(S)-Perk-IN-5
Description
Properties
IUPAC Name |
2-amino-5-[4-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-ethylphenyl]-N-propan-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F2N4O3/c1-4-14-9-19(31-25(34)22(32)15-7-17(26)11-18(27)8-15)5-6-20(14)16-10-21(23(28)29-12-16)24(33)30-13(2)3/h5-13,22,32H,4H2,1-3H3,(H2,28,29)(H,30,33)(H,31,34)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDQMKBAYRFBMW-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)NC(=O)C(C2=CC(=CC(=C2)F)F)O)C3=CC(=C(N=C3)N)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)NC(=O)[C@H](C2=CC(=CC(=C2)F)F)O)C3=CC(=C(N=C3)N)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F2N4O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-Perk-IN-5: A Technical Guide to its Mechanism of Action in ER Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This activates a complex signaling network known as the Unfolded Protein Response (UPR), which aims to restore proteostasis. One of the three main branches of the UPR is mediated by the Protein Kinase R (PKR)-like ER Kinase (PERK). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis while paradoxically promoting the translation of specific stress-responsive transcription factors, most notably Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the induction of the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).
Given the central role of the PERK pathway in various pathologies, including cancer and neurodegenerative diseases, the development of specific PERK inhibitors has become an area of intense research. (S)-Perk-IN-5 is a potent and selective inhibitor of PERK. This technical guide provides an in-depth overview of its mechanism of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Mechanism of Action of this compound
This compound is the S-enantiomer of the potent PERK inhibitor PERK-IN-5. It exerts its inhibitory effect by competing with ATP for the kinase domain of PERK, thereby preventing its autophosphorylation and subsequent activation. This direct inhibition of PERK's catalytic activity blocks the initial step in the PERK-mediated ER stress response. By preventing the phosphorylation of eIF2α, this compound effectively abrogates the downstream signaling cascade, leading to a suppression of ATF4 translation and the subsequent induction of its target genes, including the pro-apoptotic factor CHOP.
Signaling Pathway of PERK Inhibition by this compound in ER Stress
Caption: PERK signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its racemate, PERK-IN-5.
Table 1: In Vitro Potency of this compound and PERK-IN-5
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | PERK | Biochemical | 0.101-0.250 μM | [1] |
| PERK-IN-5 (racemate) | PERK | Biochemical | 2 nM | [2] |
| PERK-IN-5 (racemate) | p-eIF2α | Cellular | 9 nM | [2] |
Table 2: In Vivo Pharmacokinetic Properties of PERK-IN-5 (racemate) in CD1 Mice
| Parameter | Value | Dosing Route | Dosing Vehicle | Reference |
| Bioavailability (F%) | 70% | Oral (p.o.) | Not Specified | [2] |
| Cmax | 3353 ng/mL | 3 mg/kg, p.o. | Not Specified | [2] |
| AUC0-last | 5153 h*ng/mL | 3 mg/kg, p.o. | Not Specified | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and potential application of this compound.
PERK Kinase Assay (Biochemical)
This assay quantifies the direct inhibitory effect of this compound on PERK kinase activity.
Objective: To determine the IC50 value of this compound against purified PERK kinase.
Materials:
-
Recombinant human PERK kinase domain
-
Recombinant human eIF2α protein (substrate)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels and autoradiography film or ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a reaction well, combine the recombinant PERK kinase domain with the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of eIF2α substrate and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer (for radiometric assay) or the ADP-Glo™ reagent.
-
For Radiometric Assay: Separate the reaction products by SDS-PAGE, expose the gel to an autoradiography film, and quantify the phosphorylation of eIF2α.
-
For ADP-Glo™ Assay: Follow the manufacturer's instructions to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Phospho-eIF2α Inhibition Assay
This cell-based assay measures the ability of this compound to inhibit the phosphorylation of eIF2α in response to an ER stress inducer.
Objective: To determine the cellular potency (IC50) of this compound in inhibiting eIF2α phosphorylation.
Materials:
-
A suitable cell line (e.g., HEK293T, HeLa)
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin)
-
This compound
-
Cell lysis buffer
-
Antibodies: anti-phospho-eIF2α (Ser51), anti-total-eIF2α
-
Western blot reagents and equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).
-
Induce ER stress by adding an ER stress inducer (e.g., 1 µg/mL Tunicamycin) for a defined period (e.g., 2-4 hours).
-
Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blot analysis using antibodies against phospho-eIF2α and total eIF2α.
-
Quantify the band intensities and normalize the phospho-eIF2α signal to the total eIF2α signal.
-
Calculate the percentage of inhibition of eIF2α phosphorylation for each concentration of this compound and determine the IC50 value.
ATF4 and CHOP Expression Analysis by Western Blot
This assay assesses the downstream effects of PERK inhibition by this compound on the expression of ATF4 and CHOP.
Objective: To determine the effect of this compound on the induction of ATF4 and CHOP protein levels following ER stress.
Materials:
-
A suitable cell line
-
ER stress inducer
-
This compound
-
Cell lysis buffer
-
Antibodies: anti-ATF4, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Western blot reagents and equipment
Procedure:
-
Follow steps 1-5 from the Cellular Phospho-eIF2α Inhibition Assay protocol, extending the ER stress induction time as needed to observe robust ATF4 and CHOP expression (e.g., 6-16 hours).
-
Perform Western blot analysis using antibodies against ATF4, CHOP, and a loading control.
-
Quantify the band intensities and normalize the ATF4 and CHOP signals to the loading control.
-
Analyze the dose-dependent effect of this compound on the expression of ATF4 and CHOP.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for characterizing a PERK inhibitor and the logical relationship between the different experimental assays.
Caption: General workflow for the preclinical characterization of a PERK inhibitor.
Caption: Logical relationship of experimental readouts for this compound's action.
Conclusion
This compound is a potent inhibitor of the PERK kinase, a critical mediator of the ER stress response. By blocking the phosphorylation of eIF2α, it effectively shuts down the downstream signaling cascade involving ATF4 and CHOP. The available data, primarily on its racemate, suggests that this class of inhibitors holds promise for therapeutic intervention in diseases where the PERK pathway is dysregulated. Further detailed characterization of the S-enantiomer, including its selectivity profile and in vivo pharmacodynamics, will be crucial for its continued development as a research tool and potential therapeutic agent. This technical guide provides a foundational understanding of the mechanism of action of this compound and a framework for its experimental evaluation.
References
In-Depth Technical Guide to (S)-Perk-IN-5: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of (S)-Perk-IN-5, a potent inhibitor of the PKR-like endoplasmic reticulum (ER) kinase (PERK). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on targeting the unfolded protein response (UPR) pathway.
Chemical Structure and Properties
This compound is the S-enantiomer of the compound PERK-IN-5. The stereochemistry at the chiral center is crucial for its biological activity.
Chemical Name: 2-amino-5-[4-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-ethylphenyl]-N-propan-2-ylpyridine-3-carboxamide
Chemical Structure:
Chemical Structure of this compound
| Property | Value | Reference |
| Molecular Formula | C25H26F2N4O3 | [1][2] |
| Molecular Weight | 468.50 g/mol | [2] |
| CAS Number | 2616821-92-0 | [2] |
| Appearance | Solid powder | Inferred |
| Solubility | Soluble in DMSO | [3] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Stability | Store at -20°C for long-term stability. | [3] |
Mechanism of Action: Inhibition of the PERK Signaling Pathway
This compound is a potent and selective inhibitor of PERK, a key sensor protein in the Unfolded Protein Response (UPR).[2] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[4][5]
Under ER stress, PERK is activated through autophosphorylation.[6] Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, reducing the load of new proteins entering the ER. However, it selectively allows the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4).[6][7] ATF4, in turn, upregulates the expression of genes involved in stress response, amino acid metabolism, and apoptosis, such as CHOP.[7]
By inhibiting the kinase activity of PERK, this compound prevents the phosphorylation of eIF2α and the subsequent downstream signaling events. This can have significant implications in various disease states where the PERK pathway is dysregulated, such as cancer and neurodegenerative diseases.
PERK Signaling Pathway and Inhibition by this compound
Biological Activity
This compound has been identified as a potent inhibitor of PERK with an IC50 value in the range of 0.101-0.250 μM.[2] The racemate, PERK-IN-5, has shown high potency with an IC50 of 2 nM for PERK and 9 nM for the phosphorylation of eIF2α in cellular assays.[3] It has also demonstrated the ability to significantly inhibit tumor growth in a renal cell carcinoma xenograft model.[3]
| Assay | IC50 | Reference |
| PERK Kinase Activity (this compound) | 0.101-0.250 μM | [2] |
| PERK Kinase Activity (PERK-IN-5) | 2 nM | [3] |
| p-eIF2α Cellular Assay (PERK-IN-5) | 9 nM | [3] |
Experimental Protocols
In Vitro PERK Kinase Inhibition Assay
This protocol is a representative example for determining the in vitro potency of this compound against PERK kinase.
Materials:
-
Recombinant human PERK kinase domain
-
eIF2α protein (substrate)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 50 mM KCl, 2 mM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, recombinant PERK enzyme, and the diluted this compound or DMSO (vehicle control).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of eIF2α substrate and ATP (containing a tracer amount of [γ-³²P]ATP if using a radiometric assay).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a specific stop solution).
-
Detect the amount of phosphorylated eIF2α. For radiometric assays, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for In Vitro PERK Kinase Inhibition Assay
Cellular Assay for PERK Inhibition (Western Blot)
This protocol describes a method to assess the inhibitory effect of this compound on the PERK pathway in a cellular context.
Materials:
-
Cell line known to have an active UPR (e.g., a human cancer cell line)
-
This compound
-
ER stress inducer (e.g., tunicamycin or thapsigargin)
-
Cell culture medium and supplements
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Induce ER stress by adding an ER stress inducer (e.g., tunicamycin) to the cell culture medium and incubate for an appropriate time (e.g., 4-8 hours).
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target proteins (p-PERK, p-eIF2α, ATF4, CHOP) and loading controls (total PERK, total eIF2α, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the dose-dependent inhibition of PERK pathway activation by this compound.
Workflow for Cellular PERK Inhibition Assay (Western Blot)
Conclusion
This compound is a valuable research tool for investigating the role of the PERK signaling pathway in health and disease. Its potency and selectivity make it a suitable candidate for further preclinical development. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and methods for its evaluation, which should aid researchers in designing and interpreting their experiments.
Disclaimer: this compound is for research use only and is not intended for human use.
References
- 1. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PERK-IN-5|CAS 2616821-91-9|DC Chemicals [dcchemicals.com]
- 4. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
(S)-Perk-IN-5: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Perk-IN-5, also known as HC-5404, has emerged as a potent and selective inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). As a key mediator of the unfolded protein response (UPR), PERK represents a critical therapeutic target in various diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Discovery and Rationale
This compound was identified as the S-enantiomer of a novel series of 2-amino-3-amido-5-aryl-pyridines designed as PERK inhibitors. The discovery was first reported by Calvo V, et al. in Bioorganic & Medicinal Chemistry Letters.[1] The rationale behind its development lies in the critical role of the PERK signaling pathway in cellular stress responses. Chronic activation of PERK is implicated in the survival of cancer cells under hypoxic conditions and in the pathogenesis of various other diseases. By selectively inhibiting PERK, this compound aims to disrupt these pathological processes.
Synthesis Pathway
The synthesis of this compound, systematically named (R)-2-Amino-5-(4-(2-(3,5-difluorophenyl)-2-hydroxyacetamido)-2-ethylphenyl)-N-isopropylnicotinamide, is detailed in the primary literature. While the exact, step-by-step protocol from the supplementary information of the pivotal publication by Calvo et al. is not publicly available in the provided search results, a representative synthetic scheme for this class of compounds can be constructed based on the described chemical series.
Representative Synthesis of 2-amino-3-amido-5-aryl-pyridines:
The synthesis likely involves a multi-step sequence, beginning with the construction of the substituted aryl-pyridine core, followed by the introduction of the amide side chains. A plausible, though not explicitly confirmed, workflow is outlined below.
Caption: A logical workflow for the synthesis of this compound.
Quantitative Data
The biological activity and pharmacokinetic properties of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 | Selectivity vs. Other Kinases | Reference |
| PERK | Biochemical | 1 nM | >2,000-fold vs. GCN2, HRI, PKR | [2] |
| PERK | Biochemical | 0.101-0.250 µM | - | [3] |
| p-eIF2α | Cellular | 9 nM | - | [4] |
| pPERK (T982) | Cellular (HEK293) | 23 nM | - | [2] |
| ATF4 | Cellular (HEK293) | 88 nM | - | [2] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Species | Dosing | Cmax | AUC | Bioavailability | Efficacy Model | Outcome | Reference |
| Mouse | 30 mg/kg, p.o. | - | - | 70% | 786-O Renal Carcinoma Xenograft | Significant tumor growth inhibition | [1] |
| Mouse | 30 mg/kg, p.o., BID | - | - | - | 786-O Xenograft | Tumor growth suppression | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used in the characterization of this compound.
PERK Enzymatic Assay (Representative Protocol)
This assay quantifies the direct inhibitory effect of this compound on PERK kinase activity.
-
Reaction Setup: A reaction mixture is prepared containing recombinant PERK enzyme, a specific substrate (e.g., a peptide derived from eIF2α), and ATP in a suitable kinase buffer.
-
Inhibitor Addition: this compound is added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature to allow for phosphorylation of the substrate.
-
Detection: The extent of phosphorylation is measured. This can be achieved through various methods, such as:
-
Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Caption: A streamlined workflow for the PERK enzymatic assay.
Cellular Phospho-eIF2α (p-eIF2α) Assay (Representative Protocol)
This assay measures the inhibition of PERK activity within a cellular context by quantifying the phosphorylation of its downstream target, eIF2α.
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293) is cultured and then treated with a known ER stress inducer (e.g., tunicamycin or thapsigargin) in the presence of varying concentrations of this compound.
-
Cell Lysis: After a specific incubation period, the cells are lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
-
Western Blotting or ELISA:
-
Western Blotting: The cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated eIF2α and total eIF2α.
-
ELISA: A sandwich ELISA format can be used with a capture antibody for total eIF2α and a detection antibody specific for the phosphorylated form.
-
-
Data Analysis: The ratio of p-eIF2α to total eIF2α is calculated for each treatment condition, and the IC50 value is determined.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the kinase activity of PERK, a central component of the unfolded protein response (UPR). The following diagram illustrates the PERK signaling pathway and the point of intervention by this compound.
Caption: Mechanism of this compound action on the PERK signaling pathway.
Under conditions of endoplasmic reticulum (ER) stress, PERK dimerizes and autophosphorylates, leading to its activation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event has two major consequences: the attenuation of global protein synthesis to reduce the load on the ER and the preferential translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in stress response and, under prolonged stress, can induce apoptosis through the transcription factor CHOP. This compound directly inhibits the kinase activity of activated PERK, thereby preventing the phosphorylation of eIF2α and blocking the downstream signaling cascade.[5][6][7]
Conclusion
This compound is a highly potent and selective PERK inhibitor with promising therapeutic potential. Its discovery and preclinical development have provided a valuable tool for investigating the role of the PERK pathway in disease and have laid the groundwork for its clinical evaluation.[8][9] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into its clinical efficacy and safety is ongoing.
References
- 1. Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PERK-IN-5|CAS 2616821-91-9|DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. adooq.com [adooq.com]
- 8. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]
- 9. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors [scholarworks.indianapolis.iu.edu]
(S)-Perk-IN-5: A Technical Guide to its Downstream Signaling Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Perk-IN-5 is a potent and selective inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a critical transducer of the unfolded protein response (UPR). The UPR is a cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Under conditions of ER stress, PERK activation triggers a signaling cascade aimed at restoring proteostasis. However, chronic PERK signaling can lead to apoptosis. By inhibiting PERK, this compound modulates these downstream signaling events, making it a valuable tool for studying the UPR and a potential therapeutic agent for diseases associated with ER stress, such as cancer and neurodegenerative disorders. This guide provides an in-depth overview of the core downstream signaling targets of this compound, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of the involved pathways.
Core Downstream Signaling Targets of PERK Inhibition by this compound
The primary mechanism of action of this compound is the inhibition of PERK's kinase activity. This directly impacts the phosphorylation of its key substrate, the eukaryotic initiation factor 2 alpha (eIF2α), and consequently affects the entire downstream signaling cascade.
Inhibition of eIF2α Phosphorylation
Upon activation, PERK phosphorylates eIF2α at Serine 51. This phosphorylation leads to a global attenuation of protein synthesis, reducing the load of new proteins entering the ER. However, it also paradoxically promotes the translation of specific mRNAs, such as that of Activating Transcription Factor 4 (ATF4). This compound, by inhibiting PERK, prevents the phosphorylation of eIF2α, thus maintaining global protein synthesis and preventing the translation of ATF4.
Reduction of ATF4 Expression
Activating Transcription Factor 4 (ATF4) is a key transcription factor in the PERK pathway. Its translation is induced by phosphorylated eIF2α. ATF4 upregulates a host of genes involved in amino acid biosynthesis and transport, protein folding, and autophagy. By preventing eIF2α phosphorylation, this compound treatment leads to a significant reduction in ATF4 protein levels.
Attenuation of CHOP Induction
A downstream target of ATF4 is the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), also known as DDIT3. Under prolonged ER stress, the induction of CHOP is a key event leading to apoptosis. Inhibition of the PERK-eIF2α-ATF4 axis by this compound results in the decreased expression of CHOP, thereby protecting cells from ER stress-induced apoptosis.
Quantitative Data on the Effects of PERK Inhibition
Table 1: Effect of PERK Inhibitors on Downstream Target Phosphorylation and Expression
| Target | Treatment | Cell Line | Fold Change vs. Control | Reference |
| Phospho-eIF2α (Ser51) | Thapsigargin + GSK2656157 | LNCaP and C4-2 prostate cancer cells | Significant decrease | [2] |
| Phospho-eIF2α (Ser51) | Tunicamycin + PERK-/- | Mouse Embryonic Fibroblasts | Significant reduction | [3] |
| ATF4 Protein | Tunicamycin + PERK shRNA | MDA-MB468 breast cancer cells | Significant decrease | [4] |
| ATF4 mRNA | ER Stress + PERK silencing | HT29/MDR and HT29/Tun colon cancer cells | Significant reduction | [5] |
| CHOP Protein | Tunicamycin + PERK shRNA | MDA-MB468 breast cancer cells | Significant decrease | [4] |
| CHOP mRNA | Hypoxia + PERK knockdown | U373 glioblastoma cells | Significant decrease | [6] |
Table 2: IC50 Values of PERK Inhibitors
| Compound | Assay Type | IC50 | Reference |
| This compound | Kinase Assay | 0.101-0.250 µM | |
| HC4 (analogous scaffold) | Kinase Assay | Potent and selective | [1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding, the following diagrams illustrate the PERK signaling pathway and a typical experimental workflow for assessing the effects of this compound.
Caption: PERK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for analyzing this compound's effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on its downstream targets. The following are generalized protocols for key experiments.
Western Blotting for PERK Pathway Proteins
Objective: To quantify the protein levels of total and phosphorylated PERK, eIF2α, ATF4, and CHOP.
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, or CHOP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis of the bands, normalizing to a loading control like β-actin or GAPDH.
Quantitative Real-Time PCR (qRT-PCR) for ATF4 and CHOP mRNA
Objective: To measure the relative mRNA expression levels of ATF4 and CHOP.
Methodology:
-
RNA Extraction: Isolate total RNA from treated cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for ATF4, CHOP, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression levels using the ΔΔCt method.
Immunofluorescence for Subcellular Localization
Objective: To visualize the subcellular localization of PERK pathway proteins.
Methodology:
-
Cell Culture: Grow cells on coverslips in a multi-well plate.
-
Treatment and Fixation: Treat cells as required, then fix with 4% paraformaldehyde.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Antibody Incubation: Incubate with primary antibodies followed by fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining and visualize using a fluorescence microscope.
IC50 Determination Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Drug Treatment: Treat cells with a serial dilution of this compound for a specified duration.
-
Viability Assay: Assess cell viability using an MTT or similar assay.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Conclusion
This compound is a specific inhibitor of the PERK signaling pathway, a key component of the unfolded protein response. Its primary downstream effects include the prevention of eIF2α phosphorylation and the subsequent reduction in ATF4 and CHOP expression. These actions can protect cells from ER stress-induced apoptosis and modulate cellular proteostasis. The quantitative data from analogous compounds and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the full potential of this compound in various disease models. Further studies are warranted to elucidate the precise quantitative effects of this compound on these downstream targets and to explore its therapeutic applications.
References
- 1. A PERK specific inhibitor blocks metastatic progression by limiting integrated stress response-dependent survival of quiescent cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoplasmic reticulum stress inhibits AR expression via the PERK/eIF2α/ATF4 pathway in luminal androgen receptor triple-negative breast cancer and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PERK and GCN2 Contribute to eIF2α Phosphorylation and Cell Cycle Arrest after Activation of the Unfolded Protein Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PERK promotes cancer cell proliferation and tumor growth by limiting oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PERK induces resistance to cell death elicited by endoplasmic reticulum stress and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
(S)-Perk-IN-5: A Technical Guide to its Inhibitory Effect on eIF2α Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective PERK inhibitor, (S)-Perk-IN-5, with a specific focus on its mechanism of action in modulating the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This document details the underlying signaling pathways, quantitative inhibitory data, and relevant experimental protocols for researchers investigating the Unfolded Protein Response (UPR) and its therapeutic potential.
Introduction: The PERK/eIF2α Axis in Cellular Stress
The Endoplasmic Reticulum (ER) is a critical organelle for protein folding and modification.[1] When the ER's folding capacity is overwhelmed, a state known as ER stress, the Unfolded Protein Response (UPR) is activated to restore homeostasis.[2][3] The UPR is mediated by three main ER transmembrane sensors: PERK, IRE1, and ATF6.[3]
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a key player in the UPR.[4] Under ER stress, PERK is activated through oligomerization and autophosphorylation.[5][6] Activated PERK then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[4][5][7] This phosphorylation event leads to a global attenuation of protein synthesis, reducing the influx of new proteins into the ER and thereby alleviating the stress.[2][4] However, this translational shutdown also allows for the selective translation of certain mRNAs, such as that for Activating Transcription Factor 4 (ATF4), which upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis.[2][8][9] Given its central role in cell survival and death decisions, the PERK/eIF2α pathway is a significant target for therapeutic intervention in diseases like cancer and neurodegenerative disorders.[3][10]
This compound is the S-enantiomer of PERK-IN-5 and functions as an inhibitor of PERK kinase activity.[11] By targeting PERK, this small molecule can effectively prevent the downstream phosphorylation of eIF2α, making it a valuable tool for studying the physiological and pathological consequences of UPR signaling.
Mechanism of Action of this compound
This compound is a PERK inhibitor, though its specific mode of inhibition (e.g., ATP-competitive) is not detailed in the provided results. As a kinase inhibitor, it is designed to block the catalytic activity of PERK. The direct consequence of PERK inhibition by this compound is the prevention of eIF2α phosphorylation. This action maintains global protein synthesis even under conditions of ER stress and prevents the downstream activation of the ATF4-mediated stress response. The racemate, PERK-IN-5, is described as a highly potent and selective PERK inhibitor.[12][13]
Quantitative Data: Inhibitory Potency
The following table summarizes the available quantitative data for this compound and its racemate, PERK-IN-5. This data is crucial for determining appropriate experimental concentrations.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | PERK | Not Specified | 0.101-0.250 µM | [11] |
| PERK-IN-5 | PERK | Not Specified | 2 nM | [12][13] |
| PERK-IN-5 | p-eIF2α | Cellular Assay | 9 nM | [12][13] |
Signaling Pathway and Inhibition by this compound
The diagram below illustrates the PERK signaling cascade in response to ER stress and the point of intervention for this compound.
Caption: PERK signaling pathway and its inhibition by this compound.
Experimental Protocols
In Vitro PERK Kinase Assay
This protocol is designed to quantify the direct inhibitory effect of this compound on PERK's enzymatic activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ Kinase Assay.[14]
Objective: To determine the IC50 of this compound against recombinant PERK.
Materials:
-
Recombinant human GST-PERK kinase domain.[5]
-
This compound (and/or other test compounds).
-
ATP.
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM KCl, 2 mM MgCl2, 1.5 mM DTT).[15]
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent FRET-based detection reagents.
-
384-well plates (white, for luminescence).[16]
-
Plate reader capable of luminescence or TR-FRET detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the test compound (this compound) or vehicle control (DMSO).
-
Add the recombinant eIF2α substrate.
-
Add the recombinant PERK enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15-20 minutes.
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for PERK, if known.[14]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[15]
-
Detection (using ADP-Glo™):
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data to the vehicle control (100% activity) and a known potent inhibitor (0% activity).
-
Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Western Blot for Phospho-eIF2α
This protocol assesses the ability of this compound to inhibit PERK-mediated eIF2α phosphorylation in a cellular context following the induction of ER stress.
Objective: To measure the change in phospho-eIF2α levels in cells treated with an ER stressor and this compound.
Materials:
-
Cell culture medium and supplements.
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin).[5]
-
This compound.
-
Lysis buffer (e.g., NP-40 or RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF membranes.[18]
-
Blocking buffer (e.g., 5% BSA in TBST, as BSA is often preferred for phospho-antibodies).
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51) and Rabbit or Mouse anti-total eIF2α.
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Induce ER stress by adding Tunicamycin (e.g., 5 µg/mL) or Thapsigargin (e.g., 1 µM) to the media.[5] Include a non-stressed control group.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the well with ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[18]
-
-
Protein Quantification: Determine the protein concentration of the cleared lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x SDS-PAGE sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[18]
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF2α (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Reprobing:
-
(Optional but recommended) Strip the membrane using a mild stripping buffer.
-
Re-probe the same membrane for total eIF2α to serve as a loading control.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands using software like ImageJ.
-
Normalize the phospho-eIF2α signal to the total eIF2α signal for each sample.
-
Compare the normalized values across different treatment conditions.
-
Experimental Workflow
The following diagram outlines the logical progression of experiments to characterize the effect of this compound on eIF2α phosphorylation.
Caption: Logical workflow for evaluating this compound activity.
Conclusion
This compound is a specific inhibitor of the PERK kinase, a critical regulator of the unfolded protein response. By blocking PERK's catalytic activity, it prevents the phosphorylation of eIF2α, thereby averting the subsequent translational repression and downstream signaling events. The quantitative data and detailed protocols provided in this guide equip researchers with the necessary information to effectively utilize this compound as a tool to investigate the complex roles of the PERK/eIF2α signaling axis in health and disease. Its demonstrated potency makes it a valuable compound for preclinical studies in oncology, neurodegeneration, and other fields where ER stress is a contributing factor.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | EIF2AK3 (PERK) phosphorylates EIF2S1 (eIF2-alpha)Phosphorylation of eIF2-alpha by PERK [reactome.org]
- 8. The PERK-eIF2α phosphorylation arm is a pro-survival pathway of BCR-ABL signaling and confers resistance to imatinib treatment in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PERK-Dependent Molecular Mechanisms as a Novel Therapeutic Target for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Control of PERK eIF2α kinase activity by the endoplasmic reticulum stress-induced molecular chaperone P58IPK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a cell-free screening assay for the identification of direct PERK activators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. eIF2α phosphorylation [bio-protocol.org]
(S)-Perk-IN-5 function in neurodegenerative disease models
An In-depth Technical Guide on the Function of (S)-Perk-IN-5 in Neurodegenerative Disease Models
Executive Summary
Neurodegenerative diseases are frequently characterized by the accumulation of misfolded proteins, leading to chronic stress in the endoplasmic reticulum (ER) and the activation of the Unfolded Protein Response (UPR). One of the three primary sensors of the UPR, the Protein Kinase R-like ER Kinase (PERK), plays a dual role in this process. While its initial activation is a protective mechanism to reduce protein load, prolonged PERK signaling becomes maladaptive, contributing to synaptic failure and neuronal death. This has positioned PERK as a significant therapeutic target. This compound is a potent and specific inhibitor of PERK kinase. This guide details the function, mechanism of action, and therapeutic rationale for using this compound in models of neurodegenerative disease, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
The PERK Signaling Pathway in Neurodegeneration
Under ER stress, the chaperone BiP (Binding immunoglobulin Protein) dissociates from PERK, leading to PERK's dimerization and autophosphorylation. Activated PERK then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event has two major consequences:
-
Global Translation Attenuation : Phosphorylated eIF2α (p-eIF2α) inhibits the assembly of the translation initiation complex, leading to a general shutdown of protein synthesis. This is initially a pro-survival response to reduce the influx of new proteins into the stressed ER. However, in neurons, which depend on constant synthesis of synaptic proteins, chronic translational repression leads to synaptic dysfunction and memory deficits.
-
Preferential Translation of ATF4 : Despite the global shutdown, the p-eIF2α state allows for the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, pro-apoptotic factors like CHOP (C/EBP Homologous Protein).
Chronic activation of this pathway is a hallmark of several neurodegenerative conditions, including Alzheimer's, Parkinson's, and prion diseases. Genetic suppression of PERK in a mouse model of Alzheimer's disease has been shown to reverse memory deficits and reduce amyloid-β pathology, validating PERK inhibition as a therapeutic strategy.
This compound: Mechanism of Action
This compound is the S-enantiomer of PERK-IN-5 and functions as an ATP-competitive inhibitor of the PERK kinase domain. By binding to the active site, it directly prevents the autophosphorylation of PERK and its subsequent phosphorylation of eIF2α. This blockade restores global protein synthesis, preventing the downstream detrimental effects of chronic PERK activation in a neurodegenerative context.
Quantitative Data
The efficacy and characteristics of this compound and other key PERK inhibitors are summarized below. Data from well-characterized inhibitors like GSK2606414 and GSK2656157 are included for comparative purposes, as they have been extensively used in preclinical neurodegeneration and oncology models.
Table 1: Biochemical and Cellular Potency of PERK Inhibitors
| Compound | Type | Target | IC50 (Biochemical) | IC50 (Cellular) | Reference |
| This compound | Small Molecule | PERK | 0.101-0.250 µM | Not Reported | [1][2] |
| PERK-IN-5 (Racemic) | Small Molecule | PERK | 2 nM | 9 nM (p-eIF2α) | [3][4][5] |
| GSK2606414 | Small Molecule | PERK | 0.4 nM | <0.3 µM (p-PERK) | [6] |
| GSK2656157 | Small Molecule | PERK | 0.9 nM | 10-30 nM (p-PERK) | [6] |
Table 2: In Vivo Pharmacokinetics of a PERK Inhibitor in Mice
Pharmacokinetic data for a compound structurally related to this compound (referred to as compound 39 in the source literature) demonstrates robust oral exposure, a critical property for in vivo studies in disease models.
| Compound | Dose (p.o.) | Cmax (ng/mL) | AUC0-last (h·ng/mL) | Bioavailability | Reference |
| PERK-IN-5 | 3-100 mg/kg | 3353 | 5153 | 70% | [3] |
| Compound 39 | 10 mg/kg | >8000 | >25,000 | Not Reported |
(Note: p.o. = oral gavage)
Table 3: Predicted Efficacy in Neurodegenerative Disease Models
While specific data for this compound is emerging, the effects of genetic PERK inhibition in the 5XFAD mouse model of Alzheimer's disease provide a strong proxy for its expected therapeutic outcomes.
| Model | Intervention | Key Pathological Finding | Outcome | Reference |
| 5XFAD Mice (Alzheimer's) | PERK Haploinsufficiency (PERK+/-) | Increased p-eIF2α | Significant reduction in p-eIF2α levels | |
| 5XFAD Mice (Alzheimer's) | PERK Haploinsufficiency (PERK+/-) | BACE1 Elevation | Prevention of BACE1 elevation | |
| 5XFAD Mice (Alzheimer's) | PERK Haploinsufficiency (PERK+/-) | Amyloid-β Plaque Burden | Reduced levels of amyloid-β and plaque burden | |
| 5XFAD Mice (Alzheimer's) | PERK Haploinsufficiency (PERK+/-) | CREB Dysfunction & Memory Deficits | Restoration of CREB function and rescue of memory deficits | |
| Prion-infected Mice | GSK2606414 Treatment | Neuronal Loss, Memory Deficits | Prevention of neurodegeneration and clinical disease |
Visualization of Pathways and Mechanisms
Diagram 1: PERK Signaling Pathway and Point of Inhibition
Caption: The UPR's PERK branch and the inhibitory action of this compound.
Diagram 2: Therapeutic Rationale for PERK Inhibition
Caption: Logical workflow of PERK inhibition for neuroprotection.
Experimental Protocols
The following protocols are standardized methodologies for evaluating the function and efficacy of PERK inhibitors like this compound.
Protocol 1: In Vitro PERK Pathway Inhibition Assay (Western Blot)
-
Cell Culture: Plate a relevant cell line (e.g., human neuroblastoma SH-SY5Y or mouse embryonic fibroblasts) in 6-well plates and grow to 80-90% confluency.
-
Treatment: Pre-incubate cells with a dose range of this compound (e.g., 10 nM to 5 µM) or vehicle (DMSO) for 1-2 hours.
-
ER Stress Induction: Add an ER stress-inducing agent, such as Tunicamycin (1-2 µg/mL) or Thapsigargin (1 µM), and incubate for an additional 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against: p-PERK (Thr980), total PERK, p-eIF2α (Ser51), total eIF2α, ATF4, and a loading control (e.g., β-Actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the IC50 for pathway inhibition.
-
Protocol 2: Animal Model Efficacy Study
-
Animal Model: Use a validated transgenic mouse model of neurodegeneration (e.g., 5XFAD for Alzheimer's, or rTg4510 for tauopathy).
-
Compound Formulation & Dosing: Formulate this compound in a suitable vehicle (e.g., 0.5% HPMC + 0.1% Tween-80 in water). Based on pharmacokinetic data, administer the compound via oral gavage once or twice daily (e.g., 10-50 mg/kg).
-
Study Design: Randomize animals into vehicle and treatment groups. Begin dosing either before or after the onset of pathology, depending on the therapeutic question (prophylactic vs. treatment). A typical study duration is 1-3 months.
-
Behavioral Analysis: Perform a battery of behavioral tests to assess cognitive function (e.g., Morris Water Maze for spatial memory, Y-maze for working memory, Novel Object Recognition).
-
Analysis:
-
Biochemistry: Homogenize brain tissue to measure levels of p-PERK, p-eIF2α, Aβ40/42, and synaptic proteins (e.g., PSD-95, Synaptophysin).
-
Immunohistochemistry: Stain brain sections for markers of pathology (e.g., 6E10 for amyloid plaques, AT8 for phospho-tau), neuronal loss (NeuN), and gliosis (Iba1 for microglia, GFAP for astrocytes).
-
Protocol 3: Pharmacokinetic (PK) Analysis
-
Animals: Use healthy, adult male mice (e.g., C57BL/6).
-
Dosing: Administer a single dose of this compound via oral gavage (e.g., 10 mg/kg).
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) via tail vein or saphenous vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
LC-MS/MS Analysis:
-
Precipitate plasma proteins using acetonitrile containing an internal standard.
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of this compound.
-
Use the concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and half-life (t1/2) using non-compartmental analysis software.
-
Conclusion
The hyperactivation of the PERK pathway is a critical node in the pathology of many neurodegenerative diseases. By inhibiting PERK, this compound offers a targeted mechanism to restore protein synthesis, alleviate chronic ER stress, and protect neurons from apoptosis. The available biochemical and pharmacokinetic data, combined with strong preclinical evidence from genetic models and related inhibitors, underscore the significant potential of this compound as a therapeutic agent. The protocols and data presented in this guide provide a robust framework for researchers and drug developers to further investigate and validate this promising approach.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apexbt.com [apexbt.com]
- 3. PERK Inhibitor II, GSK2656157 - CAS 1337532-29-2 - Calbiochem | 504651 [merckmillipore.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The PERK-Dependent Molecular Mechanisms as a Novel Therapeutic Target for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Perk-IN-5: A Novel PERK Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The unfolded protein response (UPR) is a critical cellular stress response pathway that is often hijacked by cancer cells to promote survival, proliferation, and adaptation to the harsh tumor microenvironment. One of the three key sensors of the UPR is the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Chronic activation of the PERK signaling pathway has been implicated in tumor growth, metastasis, and resistance to therapy, making it a compelling target for anticancer drug development. (S)-Perk-IN-5 is a potent and selective inhibitor of PERK, representing a promising new therapeutic agent for a variety of cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is the S-enantiomer of PERK-IN-5 and functions as a competitive inhibitor of the PERK kinase.[1][2] Under conditions of endoplasmic reticulum (ER) stress, PERK is activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event leads to a global attenuation of protein synthesis, reducing the protein-folding load on the ER. However, it selectively promotes the translation of activating transcription factor 4 (ATF4), a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis.[3][4][5] In many cancers, the PERK-eIF2α-ATF4 axis is constitutively active, contributing to a pro-survival state.[6][7] By inhibiting PERK, this compound blocks the phosphorylation of eIF2α, thereby preventing the downstream signaling cascade that allows cancer cells to adapt to stress and proliferate.[5][8]
Signaling Pathway
The PERK signaling pathway is a central regulator of the cellular response to ER stress. The following diagram illustrates the canonical PERK pathway and the point of intervention for this compound.
Caption: The PERK signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its racemate, PERK-IN-5. It is important to note that comprehensive in vivo efficacy and pharmacokinetic data for this compound are not yet publicly available. The data for the related compound PERK-IN-5 is provided for illustrative purposes.
Table 1: In Vitro Potency of this compound and PERK-IN-5
| Compound | Target | Assay | IC50 | Reference |
| This compound | PERK | Kinase Assay | 0.101-0.250 µM | [1][2] |
| PERK-IN-5 | PERK | Kinase Assay | 2 nM | |
| PERK-IN-5 | p-eIF2α | Cellular Assay | 9 nM |
Table 2: In Vivo Efficacy of PERK-IN-5 in a 786-O Renal Cell Carcinoma Xenograft Model
| Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle | - | - | - | |
| PERK-IN-5 | 3 mg/kg | p.o. twice daily for 28 days | Statistically significant | |
| PERK-IN-5 | 10 mg/kg | p.o. twice daily for 28 days | Statistically significant |
Table 3: Pharmacokinetic Properties of PERK-IN-5 in CD1 Mice
| Parameter | Value | Route of Administration | Dose | Reference |
| Cmax | 3353 ng/mL | p.o. | 3-100 mg/kg | |
| AUC0-last | 5153 h*ng/mL | p.o. | 3-100 mg/kg | |
| Bioavailability | 70% | p.o. | 3-100 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound. The following are representative protocols for key experiments.
Protocol 1: In Vitro PERK Kinase Inhibition Assay
This protocol is adapted from a general high-throughput screening assay for PERK inhibitors.
Objective: To determine the in vitro potency (IC50) of this compound against PERK kinase activity.
Materials:
-
Recombinant human PERK kinase domain
-
Recombinant human eIF2α substrate
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of PERK kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing eIF2α substrate and ATP.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot Analysis of PERK Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of PERK and eIF2α in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., 786-O)
-
This compound
-
ER stress inducer (e.g., tunicamycin or thapsigargin)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PERK (Thr980), anti-PERK, anti-phospho-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce ER stress by treating the cells with an ER stress inducer for the desired time (e.g., 4-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 3: Xenograft Tumor Model Study
Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest (e.g., 786-O)
-
This compound
-
Vehicle control
-
Matrigel (optional)
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., oral gavage, once or twice daily).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a novel PERK inhibitor like this compound.
References
- 1. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.7. ERK phosphorylation [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PERK induces resistance to cell death elicited by endoplasmic reticulum stress and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(S)-Perk-IN-5: A Technical Overview of In Vitro Kinase Assay Performance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro kinase assay results for (S)-Perk-IN-5, a potent inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). The document details the quantitative inhibitory data, a comprehensive experimental protocol for a representative in vitro kinase assay, and a visualization of the PERK signaling pathway and the experimental workflow.
Quantitative Kinase Inhibition Data
This compound demonstrates significant inhibitory activity against the PERK kinase. The following table summarizes its in vitro potency, alongside other notable PERK inhibitors for comparative analysis.
| Compound | IC50 (PERK) | Assay Type | Reference |
| This compound | 0.101-0.250 µM | Biochemical | [1] |
| PERK-IN-5 | 2 nM | Biochemical | |
| GSK2606414 | 0.4 nM | Biochemical | |
| GSK2656157 | 0.9 nM | Cell-free | [2] |
| AMG PERK 44 | 6 nM | Biochemical | |
| Compound 6 (from virtual screen) | 2.6 µM | Biochemical | [3] |
| Compound from HTS | Good in vitro activity | TR-FRET | [4] |
PERK Signaling Pathway
Under conditions of endoplasmic reticulum (ER) stress, such as the accumulation of unfolded or misfolded proteins, the PERK signaling pathway is activated to restore homeostasis. The following diagram illustrates the canonical PERK signaling cascade.
References
(S)-Perk-IN-5: A Technical Guide to its Patent and Intellectual Property Landscape
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the patent and intellectual property surrounding the selective PERK inhibitor, (S)-Perk-IN-5. The document details the compound's mechanism of action, quantitative data, and the experimental protocols for its synthesis and evaluation, offering valuable insights for researchers and professionals in the field of drug development.
Core Compound Information
This compound is the S-enantiomer of PERK-IN-5 and has been identified as a potent inhibitor of the Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1] The compound is described as a 2-amino-3-amido-5-aryl-pyridine derivative.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its racemate, PERK-IN-5.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | PERK | Biochemical Assay | 0.101-0.250 μM | [1] |
| PERK-IN-5 | PERK | Biochemical Assay | 2 nM | [6] |
| PERK-IN-5 | p-eIF2α | Cellular Assay | 9 nM | [6] |
Signaling Pathway
The PERK signaling pathway is a critical component of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Under ER stress, PERK is activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-induced transcription factors like ATF4. This pathway plays a crucial role in both cell survival and apoptosis under prolonged stress conditions.
Caption: The PERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Synthesis of this compound (Compound 28)
The synthesis of this compound is detailed in the publication by Calvo et al. (2021) as compound 28, a (R)-2-Amino-5-(4-(2-(3,5-difluorophenyl)-2-hydroxyacetamido)-2-ethylphenyl)-N-isopropylnicotinamide. The synthesis involves a multi-step process starting from commercially available materials. The key steps likely involve the formation of the pyridine core, followed by amide bond formation and Suzuki coupling to introduce the aryl group. The final step would be the introduction of the chiral hydroxyacetamide side chain. For a detailed, step-by-step protocol, please refer to the supplementary information of the aforementioned publication.
PERK Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
The inhibitory activity of this compound against PERK was likely determined using a biochemical assay such as the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.
General Protocol:
-
Reagents:
-
PERK enzyme (recombinant)
-
Eu-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compound (this compound) serially diluted
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
-
Procedure:
-
A mixture of the PERK enzyme and the Eu-labeled anti-tag antibody is prepared in the assay buffer.
-
The test compound at various concentrations is added to the wells of a microplate.
-
The kinase/antibody mixture is then added to the wells containing the test compound.
-
The fluorescent tracer is added to initiate the binding reaction.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
The TR-FRET signal is measured on a plate reader capable of detecting both the europium donor and the Alexa Fluor™ 647 acceptor fluorescence.
-
-
Data Analysis:
-
The ratio of the acceptor to donor fluorescence is calculated.
-
The data are plotted as the percentage of inhibition versus the log of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for a LanthaScreen™ Eu Kinase Binding Assay.
Intellectual Property Landscape
The primary intellectual property protecting this compound appears to be the patent application WO2021231782A1 , titled "Perk inhibitors for treating viral infections". This patent application likely covers the composition of matter for a series of 2-amino-3-amido-5-aryl-pyridines, including this compound, their synthesis, and their use in treating various diseases, with a particular focus on viral infections.[1]
Researchers and drug development professionals should conduct a thorough freedom-to-operate (FTO) analysis before commencing any commercial development of this compound or related compounds. This would involve a detailed examination of the claims of this patent application and any other relevant patents to ensure that the proposed activities do not infringe on existing intellectual property rights.
Conclusion
This compound is a potent and selective inhibitor of the PERK kinase with a clear intellectual property position outlined in patent application WO2021231782A1. The quantitative data and experimental protocols provided in this guide, derived from the available scientific literature, offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader class of PERK inhibitors. A comprehensive understanding of both the scientific and intellectual property landscapes is crucial for the successful translation of such promising compounds into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]
- 4. researchgate.net [researchgate.net]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. PERK-IN-5|CAS 2616821-91-9|DC Chemicals [dcchemicals.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of PERK Inhibitors in Mouse Models
Disclaimer: As of late 2025, publicly available data on the specific in vivo administration of (S)-Perk-IN-5 in mouse models is limited. The following application notes and protocols are based on published studies of other potent and selective PERK inhibitors, such as GSK2656157, GSK2606414, and HC-5770. Researchers should use this information as a general guideline and adapt it based on the specific properties of this compound and their experimental objectives.
Introduction
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical transducer of the unfolded protein response (UPR), a cellular stress response pathway.[1] PERK activation helps cells adapt to endoplasmic reticulum (ER) stress by phosphorylating the eukaryotic initiation factor 2 alpha (eIF2α), leading to a temporary attenuation of global protein synthesis and the preferential translation of stress-responsive mRNAs like ATF4.[1] Dysregulation of the PERK pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive therapeutic target.[2] Small molecule inhibitors of PERK are being investigated for their therapeutic potential in various preclinical models.
These application notes provide a comprehensive overview of the in vivo administration of PERK inhibitors in mouse models, covering common applications, experimental protocols, and expected outcomes based on available literature.
Applications in Mouse Models
The in vivo administration of PERK inhibitors has been explored in several disease models:
-
Oncology: In tumor xenograft models, PERK inhibitors have been shown to suppress tumor growth.[3] This anti-tumor activity is often associated with the inhibition of angiogenesis and the inability of cancer cells to adapt to the stressful tumor microenvironment.[4]
-
Neurodegenerative Diseases: The role of PERK in neurodegeneration is complex. While some studies suggest that PERK inhibition could be beneficial, others have shown conflicting results. For instance, in a mouse model of Amyotrophic Lateral Sclerosis (ALS), the PERK inhibitor GSK2606414 did not show therapeutic benefits.[1]
-
Metabolic Diseases: In models of type 1 diabetes, inhibition of PERK has been shown to delay the onset of diabetes, reduce islet inflammation, and preserve β cell mass.[5]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using various PERK inhibitors in mouse models.
Table 1: In Vivo Efficacy of PERK Inhibitors in Mouse Xenograft Models
| PERK Inhibitor | Mouse Model | Tumor Type | Dosage and Administration | Treatment Duration | Outcome |
| GSK2656157 | SCID Mice | Pancreatic Cancer (HPAC) | 50 or 150 mg/kg, twice daily, oral | Not Specified | Dose-dependent tumor growth inhibition |
| GSK2656157 | Nude Mice | Pancreatic Cancer (BxPC3) | 50 or 150 mg/kg, twice daily, oral | Not Specified | Dose-dependent tumor growth inhibition |
| GSK2606414 | Not Specified | Human Tumor Xenograft | Not Specified | Not Specified | Inhibition of tumor growth |
Table 2: Pharmacokinetic Properties of Selected PERK Inhibitors in Mice
| PERK Inhibitor | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | AUC0-last (h*ng/mL) |
| Various | Oral Gavage | 10 | >8000 | >25,000 |
Table 3: In Vivo Studies of PERK Inhibitors in Other Disease Models
| PERK Inhibitor | Mouse Model | Disease Model | Dosage and Administration | Key Findings |
| GSK2606414 | SOD1G93A | ALS | 50 mg/kg, daily, oral | No therapeutic benefit |
| HC-5770 | NOD Mice | Type 1 Diabetes | Not Specified | Delayed diabetes onset, reduced islet inflammation |
Experimental Protocols
Below are detailed methodologies for key experiments involving the in vivo administration of PERK inhibitors in mouse models.
1. Tumor Xenograft Model Protocol
This protocol describes the establishment of a subcutaneous tumor xenograft model to evaluate the anti-tumor efficacy of a PERK inhibitor.
-
Cell Culture: Human cancer cell lines (e.g., HPAC, BxPC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice), typically 6-8 weeks old, are used.
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Inject the cell suspension (typically 1-10 million cells in 100-200 µL) subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the PERK inhibitor formulation. The inhibitor is often dissolved in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80.
-
Administer the PERK inhibitor or vehicle to the mice via the desired route (e.g., oral gavage) at the specified dose and frequency.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform downstream analyses such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and Western blotting for target engagement (e.g., p-PERK, p-eIF2α).
-
2. Pharmacokinetic (PK) Study Protocol
This protocol outlines a typical PK study to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a PERK inhibitor in mice.
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6 or CD-1).
-
Drug Administration:
-
Administer a single dose of the PERK inhibitor via the intended clinical route (e.g., oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood can be collected via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Bioanalysis:
-
Extract the drug from the plasma samples.
-
Quantify the concentration of the PERK inhibitor in the plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2).
-
Signaling Pathways and Experimental Workflows
PERK Signaling Pathway
The following diagram illustrates the canonical PERK signaling pathway, which is the primary target of the inhibitors discussed.
References
- 1. PERK modulation, with GSK2606414, Sephin1 or salubrinal, failed to produce therapeutic benefits in the SOD1G93A mouse model of ALS | PLOS One [journals.plos.org]
- 2. The PERK-Dependent Molecular Mechanisms as a Novel Therapeutic Target for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. JCI - Inhibition of the eukaryotic initiation factor-2α kinase PERK decreases risk of autoimmune diabetes in mice [jci.org]
Application Notes and Protocols for PERK Inhibitors in Xenograft Tumor Studies
Disclaimer: As of the latest update, specific dosage information for (S)-Perk-IN-5 in xenograft tumor studies is not publicly available. The following application notes and protocols are based on data from studies involving other potent and selective PERK inhibitors, such as HC-5404 and GSK2606414, and are intended to serve as a comprehensive guide for researchers. These protocols should be adapted and optimized for specific experimental conditions.
Introduction
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical component of the unfolded protein response (UPR), an adaptive signaling pathway activated by endoplasmic reticulum (ER) stress.[1][2] In the tumor microenvironment, conditions such as hypoxia and nutrient deprivation trigger the UPR, and PERK signaling can promote cancer cell survival and proliferation.[3][4] Inhibition of PERK is a promising therapeutic strategy to sensitize cancer cells to stress and enhance the efficacy of other anti-cancer agents.[3][5] This document provides detailed protocols and data for the use of PERK inhibitors in in vivo xenograft tumor studies.
Mechanism of Action: PERK Signaling Pathway
Under ER stress, PERK is activated through autophosphorylation.[2] Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis.[6][7] However, this phosphorylation paradoxically promotes the translation of specific mRNAs, such as activating transcription factor 4 (ATF4).[6] ATF4, in turn, regulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis.[6][7] By inhibiting PERK, compounds like HC-5404 block this adaptive response, leading to reduced tumor growth and increased sensitivity to other treatments.[3][5]
Caption: PERK Signaling Pathway and Inhibition.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of the PERK inhibitor HC-5404 in various xenograft models.
Table 1: In Vivo Efficacy of HC-5404 in Xenograft Models
| Cell Line | Tumor Type | Mouse Strain | HC-5404 Dose | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| 786-O | Renal Cell Carcinoma | Nude | 30 mg/kg | Oral | Twice-a-day | Significant TGI | [3] |
| CAPAN-2 | Pancreatic Cancer | Nude | 30 mg/kg | Oral | Twice-a-day | 50% TGI | [3] |
| CAPAN-2 | Pancreatic Cancer | Nude | 100 mg/kg | Oral | Twice-a-day | 43% TGI | [3] |
| 786-O (in combination with Axitinib) | Renal Cell Carcinoma | Nude | 30 mg/kg | Oral | Twice-a-day | ~20% Tumor Regression | [3][5] |
Table 2: Pharmacokinetic Parameters of Selected PERK Inhibitors in Mice
| Compound | Dose (mg/kg) | Administration Route | Cmax (ng/mL) | Tmax (hr) | AUC (h*ng/mL) | Reference |
| Compound 26 (HC-5770) | 10 | Oral | >8000 | N/A | >25,000 | [8] |
| Compound 28 | 10 | Oral | >8000 | N/A | >25,000 | [8] |
| Compound 65 | 10 | Oral | >8000 | N/A | >25,000 | [8] |
Experimental Protocols
Protocol 1: Xenograft Tumor Implantation
-
Cell Culture: Culture the desired human cancer cell line (e.g., 786-O, CAPAN-2) under standard conditions.
-
Cell Preparation: On the day of implantation, harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/0.1 mL).[3]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old.
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of 150-250 mm³, randomize the animals into treatment and control groups.[3]
Protocol 2: Administration of PERK Inhibitor
-
Drug Formulation: Prepare the PERK inhibitor (e.g., HC-5404) in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer the drug solution to the mice via oral gavage at the predetermined dose and schedule (e.g., 30 mg/kg, twice daily).[3] The control group should receive the vehicle only.
-
Treatment Duration: Continue treatment for the specified duration of the study (e.g., 28 days).[3]
-
Monitoring: Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions.
Protocol 3: Evaluation of Antitumor Efficacy
-
Tumor Measurement: Continue to measure tumor volumes throughout the treatment period.
-
Data Analysis: Calculate the mean tumor volume for each group at each time point. Tumor growth inhibition (TGI) can be calculated as a percentage.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Ex Vivo Analysis: Tumors can be processed for histopathology, immunohistochemistry (e.g., staining for pPERK, Ki67), or Western blot analysis to assess target engagement and downstream effects.[3]
Experimental Workflow Diagram
Caption: Xenograft Study Workflow.
Conclusion
The provided protocols and data offer a solid foundation for designing and executing xenograft tumor studies with PERK inhibitors. While specific details for this compound are pending, the information from analogous compounds like HC-5404 demonstrates the potential of this therapeutic approach. Researchers should carefully consider the specific cancer model, the pharmacokinetic properties of the chosen inhibitor, and appropriate endpoints to achieve robust and reproducible results. As with any preclinical study, all animal procedures should be performed in accordance with institutional guidelines and regulations.
References
- 1. Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PERK promotes cancer cell proliferation and tumor growth by limiting oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hibercell.com [hibercell.com]
- 6. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Determination of (S)-Perk-IN-5 IC50 using a Cell-Based Assay
Introduction
Protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase (PERK) is a critical sensor of ER stress and a key component of the unfolded protein response (UPR).[1][2] Upon accumulation of unfolded or misfolded proteins in the ER, PERK becomes activated through autophosphorylation.[3] This activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis to reduce the protein load on the ER.[2][4][5] Phosphorylation of eIF2α also results in the selective translation of activating transcription factor 4 (ATF4), a transcription factor that upregulates genes involved in stress adaptation and apoptosis.[1][4][5] Dysregulation of the PERK signaling pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making PERK an attractive therapeutic target.[1][6]
(S)-Perk-IN-5 is a potent inhibitor of PERK, with a reported IC50 in the range of 0.101-0.250 μM.[7] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay. The assay relies on the induction of ER stress to activate PERK and the subsequent measurement of a downstream marker of PERK activity.
Principle of the Assay
The assay measures the ability of this compound to inhibit PERK kinase activity in a cellular context. ER stress is induced in a suitable cell line using a chemical inducer, such as tunicamycin or thapsigargin. This leads to the activation of PERK and the phosphorylation of its downstream target, eIF2α. The cells are treated with varying concentrations of this compound, and the level of phosphorylated eIF2α (p-eIF2α) is quantified. The IC50 value is then determined by plotting the percentage of inhibition of p-eIF2α against the concentration of this compound.
PERK Signaling Pathway
The following diagram illustrates the PERK signaling pathway, which is central to the unfolded protein response.
Caption: The PERK signaling pathway activated by ER stress.
Experimental Protocol
This protocol describes a cell-based assay to determine the IC50 of this compound by measuring the inhibition of eIF2α phosphorylation using Western blotting.
Materials and Reagents
-
Human cell line (e.g., HEK293, A549, or other suitable cell lines)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Tunicamycin or Thapsigargin (ER stress inducer)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary antibodies: Rabbit anti-phospho-PERK (Thr980), Rabbit anti-PERK, Rabbit anti-phospho-eIF2α (Ser51), Rabbit anti-eIF2α, Rabbit anti-ATF4, and Rabbit/Mouse anti-β-actin (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
PVDF membrane
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound.
Caption: Workflow for the cell-based IC50 determination of this compound.
Procedure
-
Cell Culture and Seeding:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
ER Stress Induction:
-
Prepare a stock solution of tunicamycin or thapsigargin in DMSO.
-
Add the ER stress inducer to each well (except for the untreated control) to a final concentration known to induce a robust PERK response (e.g., 1-5 µg/mL for tunicamycin or 1-2 µM for thapsigargin).
-
Incubate the cells for an additional 2-4 hours at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-eIF2α and the loading control using densitometry software.
-
Normalize the p-eIF2α signal to the loading control signal for each sample.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, ER stress-induced control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes a 50% reduction in the p-eIF2α signal.[8][9]
-
Data Presentation
The quantitative data from the IC50 determination should be summarized in a clear and structured table for easy comparison.
| Compound | Target | Cell Line | ER Stress Inducer | Assay Readout | IC50 (µM) |
| This compound | PERK | HEK293 | Tunicamycin (2 µg/mL) | p-eIF2α (Western Blot) | Experimental Value |
| Positive Control | PERK | HEK293 | Tunicamycin (2 µg/mL) | p-eIF2α (Western Blot) | Known Value |
Note: The positive control could be another known PERK inhibitor like GSK2606414.[10][11]
Troubleshooting
-
No or weak p-eIF2α signal:
-
Ensure the ER stress inducer is active and used at an optimal concentration and incubation time.
-
Check the integrity of the primary and secondary antibodies.
-
Optimize the protein concentration loaded on the gel.
-
-
High background in Western blot:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions.
-
Use a fresh dilution of the secondary antibody.
-
-
Inconsistent results:
-
Ensure consistent cell seeding density and confluency.
-
Maintain precise timing for compound treatment and ER stress induction.
-
Use a calibrated set of pipettes for accurate serial dilutions.
-
This detailed protocol provides a robust framework for researchers to accurately determine the IC50 of this compound and other PERK inhibitors in a cell-based setting.
References
- 1. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PERK activators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PERK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for (S)-Perk-IN-5 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Perk-IN-5 is the S-enantiomer of PERK-IN-5 and functions as a potent inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK is a critical mediator of the unfolded protein response (UPR), a cellular stress response pathway. Inhibition of PERK is a key area of investigation in various research fields, including oncology, neurodegenerative diseases, and virology. Accurate and consistent preparation of this compound stock solutions is paramount for reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro studies due to its ability to solubilize a wide range of organic molecules.
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO to ensure their stability and efficacy in research applications.
Quantitative Data Summary
For ease of reference and calculation, the following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 468.50 g/mol | [1][2] |
| IC₅₀ (PERK) | 0.101-0.250 µM | [1][2][3][4] |
| Recommended Powder Storage | -20°C | [3] |
| Recommended Stock Solution Storage | -80°C (up to 6 months) or -20°C (up to 1 month) | [3] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or protected from light)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol provides instructions for preparing a 10 mM stock solution. Should a different concentration be required, the calculations in step 3 should be adjusted accordingly.
-
Pre-weighing Preparations:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure all equipment is clean and, where necessary, sterile.
-
-
Weighing the Compound:
-
Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.685 mg of the compound.
-
-
Calculating the Required Volume of DMSO:
-
The volume of DMSO required can be calculated using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For 4.685 mg of this compound to make a 10 mM (0.010 mol/L) solution:
-
Mass = 0.004685 g
-
Volume (L) = 0.004685 g / (468.50 g/mol * 0.010 mol/L) = 0.001 L = 1 mL
-
-
-
Dissolving the Compound:
-
Add the calculated volume of DMSO to the vial containing the weighed this compound powder.
-
Cap the vial tightly and vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but care should be taken to avoid degradation of the compound. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[3].
-
Determination of Maximum Stock Concentration
If the exact solubility of this compound in DMSO is not provided by the supplier, it is advisable to determine the maximum practical stock concentration empirically.
-
Start by adding a small, known volume of DMSO to a pre-weighed amount of this compound to achieve a high target concentration (e.g., 50 mM or 100 mM).
-
Vortex thoroughly. If the compound does not fully dissolve, add small, incremental volumes of DMSO, vortexing after each addition, until the compound is completely solubilized.
-
Record the final volume of DMSO used to calculate the maximum achievable concentration. It is recommended to use this as the starting concentration for creating working solutions.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
PERK Signaling Pathway
Caption: The role of this compound in the PERK signaling pathway.
References
Application Notes and Protocols for (S)-Perk-IN-5: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the long-term storage and stability assessment of (S)-Perk-IN-5, a potent and selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase (PERK). Adherence to these recommendations is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Long-Term Storage and Stability
Proper storage is essential to maintain the chemical and biological integrity of this compound. The following conditions are recommended for long-term storage of the solid compound and its solutions.
Solid Compound Storage
For long-term storage, this compound should be stored as a solid in a tightly sealed container. The table below summarizes the recommended storage conditions and expected stability.
| Storage Condition | Temperature | Humidity | Light | Expected Stability |
| Recommended | -20°C | Low | Protected from light | Up to 3 years |
| Alternative | 4°C | Low | Protected from light | Up to 2 years |
Note: It is crucial to minimize exposure to moisture and light to prevent degradation. The compound is typically shipped at room temperature, and this short-term exposure is not expected to affect its stability.
Stock Solution Storage
For experimental use, it is common to prepare concentrated stock solutions of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
| Storage Condition | Temperature | Solvent | Expected Stability |
| Recommended | -80°C | DMSO | Up to 6 months |
| Alternative | -20°C | DMSO | Up to 1 month |
Protocol for Preparing Stock Solutions:
-
For quantities of 10 mg or less, add the appropriate volume of solvent directly to the vial.
-
For larger quantities, it is recommended to weigh out the desired amount for immediate use to avoid contaminating the entire stock.
-
Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of this compound in experimental settings, its stability can be assessed under various stress conditions. These "forced degradation" studies help to identify potential degradation products and establish the compound's intrinsic stability.
Forced Degradation Studies
Forced degradation studies involve exposing the compound to harsh conditions to accelerate its decomposition. This provides insights into its degradation pathways.
Table of Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 1 N HCl | 70°C | 24 hours |
| Base Hydrolysis | 1 N NaOH | 70°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24-48 hours |
| Thermal Stress (Solid) | Hot Air Oven | 50°C | 4 hours |
| Photostability (Solid) | UV light (254 nm) | Room Temperature | 6 hours |
HPLC-Based Stability Assay Protocol
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity and degradation of small molecules like this compound.
Experimental Workflow:
Flow Cytometry Analysis of Apoptosis Induced by a PERK Inhibitor
Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
The PERK pathway is a critical component of the Unfolded Protein Response (UPR), an adaptive mechanism to cope with endoplasmic reticulum (ER) stress.[1][2] However, under prolonged or severe ER stress, the PERK pathway can switch from a pro-survival to a pro-apoptotic role.[2][3][4] PERK activation leads to the phosphorylation of eIF2α, which, in turn, upregulates the transcription factor ATF4. ATF4 then induces the expression of the pro-apoptotic protein CHOP (C/EBP homologous protein), a key factor in ER stress-mediated apoptosis.[3][4] Therefore, inhibitors of the PERK pathway are valuable tools for studying the mechanisms of ER stress-induced apoptosis and may have therapeutic potential.
This protocol focuses on the use of Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[5][6][7] Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8] PI is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells with compromised membrane integrity.[5][6][7]
Signaling Pathway
Caption: PERK signaling pathway leading to apoptosis.
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Materials and Reagents
-
Cells of interest (e.g., HCT116, LoVo)
-
This compound or other PERK inhibitor
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
FACS tubes
Experimental Protocol
This protocol provides a general guideline. Optimization of cell number, inhibitor concentration, and incubation time is crucial for each specific cell line and experimental setup.
1. Cell Seeding and Treatment:
a. Seed cells in a 6-well plate or T-25 flask at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 80-90% confluency by the end of the experiment.
b. Allow cells to adhere and grow overnight (for adherent cells).
c. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations. A concentration range of 0.1 to 10 µM is a reasonable starting point for many inhibitors.
d. Include the following controls:
- Untreated Control: Cells treated with vehicle (e.g., DMSO) alone.
- Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine at 1 µM) to ensure the assay is working correctly.
e. Remove the old medium and add the medium containing the different concentrations of the PERK inhibitor or controls to the cells.
f. Incubate the cells for a predetermined time. A time course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal time point for apoptosis induction.
2. Cell Harvesting and Staining:
a. For adherent cells: Carefully collect the culture medium, which contains floating (potentially apoptotic or necrotic) cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected supernatant. b. For suspension cells: Gently collect the cells by centrifugation.
c. Centrifuge the cell suspension at approximately 300 x g for 5 minutes.
d. Discard the supernatant and wash the cells twice with cold PBS.
e. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
f. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
g. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex the tube.
h. Incubate the tubes for 15 minutes at room temperature in the dark.
i. Add 400 µL of 1X Annexin V Binding Buffer to each tube before flow cytometry analysis.
3. Flow Cytometry Analysis:
a. Set up the flow cytometer with appropriate compensation settings using single-stained controls (Annexin V-FITC only and PI only) to correct for spectral overlap.
b. Analyze the samples on the flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
c. Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
d. Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis) to differentiate the following cell populations:
- Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
- Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
- Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
- Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (should be a minor population in apoptosis studies).
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a table for clear comparison between different treatment conditions.
Table 1: Percentage of Apoptotic and Necrotic Cells after Treatment with a PERK Inhibitor
| Treatment Group | Concentration (µM) | Incubation Time (h) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Untreated Control | 0 (Vehicle) | 24 | |||
| This compound | 0.1 | 24 | |||
| This compound | 1 | 24 | |||
| This compound | 10 | 24 | |||
| Untreated Control | 0 (Vehicle) | 48 | |||
| This compound | 0.1 | 48 | |||
| This compound | 1 | 48 | |||
| This compound | 10 | 48 | |||
| Positive Control | (e.g., 1 µM Staurosporine) | 24 |
Note: The values in this table are placeholders and should be replaced with experimental data. The experiment should be performed in triplicate, and the data presented as mean ± standard deviation.
Troubleshooting
-
High background staining in the untreated control: This could be due to harsh cell handling, over-trypsinization, or the cells being unhealthy before the experiment. Ensure gentle cell handling and optimize the harvesting procedure.
-
Low signal in the positive control: The apoptosis-inducing agent may not be potent enough for the chosen cell line or the incubation time may be too short.
-
High percentage of necrotic cells (Annexin V- / PI+): This might indicate that the inhibitor is causing necrosis rather than apoptosis, or that the cells were harvested at a very late time point.
Conclusion
This document provides a comprehensive framework for investigating the pro-apoptotic effects of PERK inhibitors using flow cytometry. By following this protocol and optimizing the experimental parameters for the specific inhibitor and cell line, researchers can obtain reliable and reproducible data on the induction of apoptosis. This information is crucial for understanding the role of the PERK pathway in cell death and for the development of novel therapeutic strategies targeting ER stress.
References
- 1. Abnormal shear stress induces ferroptosis in endothelial cells via KLF6 downregulation [elifesciences.org]
- 2. PERK is required at the ER-mitochondrial contact sites to convey apoptosis after ROS-based ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Function of PERK as a Mediator of Force-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PERK pathway independently triggers apoptosis and a Rac1/Slpr/JNK/Dilp8 signaling favoring tissue homeostasis in a chronic ER stress Drosophila model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dynamic process of apoptosis analyzed by flow cytometry using Annexin-V/propidium iodide and a modified in situ end labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kumc.edu [kumc.edu]
- 8. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Identifying and minimizing (S)-Perk-IN-5 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (S)-Perk-IN-5, a potent inhibitor of PERK (Protein kinase R-like endoplasmic reticulum kinase). Our goal is to help you identify and minimize potential off-target effects to ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is the S-enantiomer of PERK-IN-5 and functions as a PERK inhibitor with an IC50 value in the range of 0.101-0.250 μM.[1] PERK is a crucial component of the unfolded protein response (UPR), a cellular stress response pathway.
Q2: I'm observing a phenotype that doesn't align with PERK inhibition. What could be the cause?
While this compound is a potent PERK inhibitor, like many kinase inhibitors, it may have off-target effects that can lead to unexpected cellular responses.[2][3] It is crucial to validate that the observed phenotype is a direct result of PERK inhibition. See the troubleshooting guide below for steps to investigate potential off-target effects.
Q3: How can I confirm that this compound is engaging PERK in my cellular model?
Target engagement can be confirmed using several methods. A straightforward approach is to perform a Western blot for the downstream target of PERK, phospho-eIF2α (Ser51). A reduction in the levels of p-eIF2α upon treatment with this compound indicates target engagement.[4][5] Additionally, a Cellular Thermal Shift Assay (CETSA) can provide direct evidence of the inhibitor binding to PERK within the cell.[6][7][8]
Q4: Are there known off-targets for PERK inhibitors that I should be aware of?
While specific kinome-wide profiling data for this compound is not publicly available, other well-characterized PERK inhibitors, such as GSK2606414 and GSK2656157, have been shown to inhibit RIPK1 (Receptor-Interacting Protein Kinase 1) with nanomolar potency.[9][10] Therefore, it is plausible that this compound could also interact with RIPK1. Researchers should consider this possibility when interpreting their results.
Q5: What is the recommended concentration range for using this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the minimal concentration required to achieve the desired level of PERK inhibition, which can be monitored by assessing p-eIF2α levels. Using the lowest effective concentration will help to minimize potential off-target effects.
Troubleshooting Guides
Issue 1: Unexpected or Contradictory Phenotype Observed
You are observing a cellular phenotype that is inconsistent with the known functions of PERK.
Possible Cause: Off-target effects of this compound.
Troubleshooting Steps:
-
Validate On-Target Engagement:
-
Perform a dose-response experiment with this compound and measure the levels of phospho-eIF2α (Ser51) by Western blot. This will confirm that PERK is being inhibited at the concentrations used in your experiment.
-
If possible, perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to PERK in your cells.[6][7][8]
-
-
Investigate Potential Off-Targets:
-
Based on literature for similar PERK inhibitors, consider if the observed phenotype could be explained by inhibition of other kinases, such as RIPK1.[9]
-
Use a structurally distinct PERK inhibitor as a control. If the phenotype is recapitulated with a different inhibitor, it is more likely to be an on-target effect.
-
Employ a genetic approach, such as siRNA or CRISPR-Cas9, to knock down PERK. If the phenotype is not replicated with genetic knockdown, it is likely an off-target effect of the inhibitor.
-
-
Perform a Kinome-Wide Selectivity Profile:
Issue 2: No Effect of this compound on Downstream PERK Signaling
You do not observe a decrease in phospho-eIF2α levels after treating cells with this compound.
Possible Causes:
-
Inactive compound.
-
Insufficient concentration of the inhibitor.
-
Cellular permeability issues.
-
Rapid degradation of the compound.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Ensure the compound has been stored correctly and is not expired.
-
If possible, confirm the identity and purity of the compound using analytical methods such as LC-MS.
-
-
Optimize Inhibitor Concentration and Treatment Time:
-
Perform a dose-response experiment with a wider range of concentrations.
-
Conduct a time-course experiment to determine the optimal treatment duration.
-
-
Assess Cellular Permeability:
-
While many small molecule inhibitors are cell-permeable, this can vary between cell lines. If direct measurement of intracellular concentration is not feasible, infer permeability from the successful inhibition of the target in a whole-cell assay (e.g., CETSA).
-
Quantitative Data Summary
The following table provides a hypothetical selectivity profile for a PERK inhibitor, illustrating the type of data you would obtain from a kinome scan. This can help in assessing the potential for off-target effects.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. PERK) |
| PERK (On-Target) | 10 | 1 |
| RIPK1 | 50 | 5 |
| GCN2 | >1000 | >100 |
| PKR | >1000 | >100 |
| HRI | >1000 | >100 |
| Kinase X | 200 | 20 |
| Kinase Y | 500 | 50 |
| Kinase Z | >10000 | >1000 |
This table contains representative data and is for illustrative purposes only. Actual values for this compound may differ.
Experimental Protocols
Protocol 1: Western Blot for Phospho-eIF2α (Ser51)
This protocol is for assessing the inhibition of PERK activity in cells.
-
Cell Lysis:
-
Plate and treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-eIF2α (Ser51) overnight at 4°C.[4][5]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total eIF2α and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the direct binding of this compound to PERK in cells.[6][7][8]
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates at high speed to separate the soluble fraction from the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant (soluble fraction) and analyze the amount of soluble PERK by Western blotting, using a PERK-specific antibody. An increase in the thermal stability of PERK in the presence of this compound indicates target engagement.
-
Visualizations
Caption: The PERK signaling pathway in response to ER stress and its inhibition by this compound.
Caption: Experimental workflow for troubleshooting unexpected phenotypes and identifying off-target effects.
Caption: Logical relationship for troubleshooting experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospho-eIF2α (Ser51) Antibody (#9721) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-eIF2α (Ser51) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Technical Support Center: Confirming PERK Inhibition by (S)-Perk-IN-5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the inhibition of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) in cells using the selective inhibitor (S)-Perk-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of PERK, a key sensor of the Unfolded Protein Response (UPR) localized to the endoplasmic reticulum (ER) membrane. Under ER stress, PERK becomes activated through autophosphorylation. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis and the preferential translation of Activating Transcription Factor 4 (ATF4). This compound inhibits the kinase activity of PERK, thereby preventing these downstream signaling events. It has a reported IC50 value in the range of 0.101-0.250 μM in biochemical assays[1].
Q2: How do I confirm that this compound is inhibiting PERK in my cells?
A2: PERK inhibition can be confirmed by observing the downstream effects of the inhibitor on the PERK signaling pathway. The most common methods are:
-
Western Blotting: To measure the levels of phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), total ATF4, and CHOP proteins.
-
Quantitative PCR (qPCR): To measure the mRNA levels of PERK-responsive genes, such as ATF4 and DDIT3 (CHOP).
Q3: What are the expected results of successful PERK inhibition by this compound?
A3: Upon successful inhibition of PERK by this compound in cells subjected to an ER stressor (e.g., tunicamycin or thapsigargin), you should observe:
-
A significant decrease in the levels of p-PERK (autophosphorylation) and p-eIF2α.
-
A subsequent decrease in the protein levels of ATF4 and CHOP.
-
A corresponding decrease in the mRNA levels of ATF4 and DDIT3 (CHOP).
Q4: What concentration of this compound should I use in my experiments?
A4: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. A good starting point is to perform a dose-response experiment ranging from 0.1 µM to 10 µM. Based on its biochemical IC50 of 0.101-0.250 μM[1], a concentration range of 0.5 µM to 5 µM is likely to be effective in most cell-based assays.
Q5: How long should I treat my cells with this compound?
A5: The optimal treatment time depends on the specific downstream marker you are analyzing.
-
p-PERK and p-eIF2α: Inhibition can often be observed within 1 to 6 hours of treatment.
-
ATF4 and CHOP protein levels: Changes are typically observed after 6 to 24 hours of treatment.
-
ATF4 and CHOP mRNA levels: Changes can be detected as early as 4 to 8 hours post-treatment. A time-course experiment is recommended to determine the optimal endpoint for your specific model system.
PERK Signaling Pathway and Inhibition
The following diagram illustrates the PERK signaling pathway and the point of inhibition by this compound.
Caption: PERK signaling pathway under ER stress and its inhibition by this compound.
Experimental Workflow
The diagram below outlines a typical experimental workflow for confirming PERK inhibition.
References
(S)-Perk-IN-5 stability in aqueous solutions over time
This technical support center provides guidance on the stability of (S)-Perk-IN-5 in aqueous solutions for researchers, scientists, and drug development professionals. Accurate handling and storage of this compound are critical for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the S-enantiomer of PERK-IN-5 and functions as an inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[1] PERK is a key component of the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[2][3][4] By inhibiting PERK, this compound can modulate downstream signaling pathways involved in protein synthesis and cell fate under ER stress.[4][5]
Q2: How stable is this compound in aqueous solutions?
The stability of this compound in aqueous solutions is influenced by factors such as pH, temperature, and the presence of light. Generally, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, it is advisable to store aliquots at -80°C to minimize degradation. For quantitative insights, refer to the stability data tables below.
Q3: What are the common degradation pathways for small molecule inhibitors like this compound in aqueous solutions?
While specific degradation pathways for this compound are not publicly detailed, similar small molecules in aqueous solutions can degrade via hydrolysis, oxidation, or photolysis. The rate of degradation is often pH and temperature-dependent.[6][7]
Q4: How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound in an organic solvent such as DMSO to prepare a concentrated stock solution. This stock solution can then be diluted into aqueous buffers for your experiments. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q5: Can I store diluted aqueous solutions of this compound?
It is not recommended to store diluted aqueous solutions for extended periods. Whenever possible, prepare fresh dilutions from a frozen stock solution just before use. If short-term storage is unavoidable, keep the solution on ice and protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound in aqueous solution. | Prepare fresh aqueous solutions of this compound for each experiment from a frozen, concentrated stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Lower than expected potency in cell-based assays. | The compound may have degraded in the cell culture medium over the course of the experiment. | Assess the stability of this compound in your specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2). Consider replenishing the compound at regular intervals for long-term experiments. |
| Precipitate forms when diluting the stock solution into aqueous buffer. | The solubility of this compound in the aqueous buffer has been exceeded. | Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility. You may need to optimize the buffer composition or lower the final concentration of this compound. |
| Observed activity decreases over time in a multi-day experiment. | Time-dependent degradation of the compound in the experimental solution. | Refer to the stability data to understand the degradation kinetics. It may be necessary to add freshly prepared this compound at set time points to maintain a consistent effective concentration. |
Quantitative Stability Data (Hypothetical)
The following tables present hypothetical stability data for this compound in aqueous solutions under various conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Stability of this compound (10 µM) in Aqueous Buffers at Room Temperature (25°C)
| Time (hours) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 8.5) |
| 0 | 100 | 100 | 100 |
| 2 | 98 | 95 | 90 |
| 6 | 95 | 88 | 78 |
| 12 | 90 | 80 | 65 |
| 24 | 82 | 68 | 45 |
| 48 | 65 | 45 | 20 |
Table 2: Effect of Temperature on the Stability of this compound (10 µM) in PBS (pH 7.4)
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (37°C) |
| 0 | 100 | 100 | 100 |
| 6 | 99 | 88 | 75 |
| 12 | 98 | 80 | 60 |
| 24 | 96 | 68 | 40 |
| 48 | 92 | 45 | 15 |
| 72 | 88 | 30 | <5 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound (powder), DMSO (anhydrous).
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4).
-
HPLC system with a suitable column (e.g., C18).
-
Incubator or water bath.
-
-
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Immediately after preparation (t=0), take an aliquot and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining working solution at the desired temperature (e.g., 25°C).
-
At various time points (e.g., 2, 6, 12, 24, 48 hours), withdraw aliquots and analyze them by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial peak area at t=0.
-
Visualizations
Caption: PERK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Stability and degradation pattern of cefpirome (HR 810) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes with (S)-Perk-IN-5 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-Perk-IN-5. The information is designed to help interpret unexpected phenotypes and navigate experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is the S-enantiomer of PERK-IN-5 and functions as a potent inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1] PERK is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the Unfolded Protein Response (UPR).[2][3] Under ER stress, PERK autophosphorylates and then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This action leads to a general attenuation of protein synthesis to reduce the load of new proteins entering the ER.[3][4] this compound, by inhibiting PERK's kinase activity, prevents the phosphorylation of eIF2α and the subsequent downstream signaling events.
Q2: What are the expected on-target effects of this compound treatment?
Treatment with an effective concentration of this compound is expected to lead to the following cellular and molecular changes:
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Inhibition of PERK autophosphorylation.
-
Decreased phosphorylation of eIF2α.
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Reduced expression of Activating Transcription Factor 4 (ATF4) and its downstream target, C/EBP homologous protein (CHOP), also known as GADD153.[2]
-
Restoration of global protein synthesis that would otherwise be suppressed by ER stress.
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In a therapeutic context, particularly in oncology, inhibition of tumor growth and angiogenesis.[5][6]
Q3: Are there known off-target effects for PERK inhibitors that I should be aware of?
While specific off-target effects for this compound are not extensively documented in publicly available literature, studies on other PERK inhibitors have revealed potential off-target activities. For instance, the PERK inhibitors GSK2606414 and GSK2656157 have been shown to inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), which could interfere with TNF-mediated signaling pathways.[7] Researchers should consider the possibility of similar off-target effects with this compound, especially if observing phenotypes inconsistent with PERK inhibition.
Q4: What are the potential toxicities associated with PERK inhibition?
Inhibition of PERK can lead to pancreatic toxicity, including injury to both exocrine and endocrine tissues, and may result in a diabetic syndrome.[8][9] This is a critical consideration for in vivo studies. The safety data sheet for the related compound PERK-IN-5 indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[10] Standard laboratory safety precautions should be followed when handling this compound.
Troubleshooting Guide for Unexpected Phenotypes
This guide is intended to help researchers formulate hypotheses and design experiments to understand unexpected results following this compound treatment.
Issue 1: Weaker than expected inhibition of the PERK pathway.
| Possible Cause | Recommended Action |
| Compound Instability or Degradation | Ensure proper storage of this compound, which is typically at -20°C for powder and -80°C for solvent-based stock solutions.[10] Prepare fresh working solutions for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The reported IC50 for this compound is in the range of 0.101-0.250 µM.[1] |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to PERK inhibitors. Verify the expression and activity of PERK in your cell model. |
| Incorrect Assessment of PERK Activity | Use multiple downstream markers to assess PERK pathway inhibition, such as p-PERK, p-eIF2α, ATF4, and CHOP levels. |
Issue 2: Observation of cell death when survival was expected.
| Possible Cause | Recommended Action |
| On-target toxicity due to prolonged PERK inhibition | Chronic inhibition of the UPR can be detrimental to cells.[2] Consider reducing the treatment duration or concentration. |
| Off-target effects on pro-survival pathways | As noted with other PERK inhibitors, this compound could have off-target effects on other kinases essential for cell survival.[7] Consider performing a kinome scan to identify potential off-target interactions. |
| Induction of apoptosis through other UPR branches | Inhibition of the PERK pathway might lead to hyperactivation of other UPR branches, such as the IRE1 or ATF6 pathways, which can also trigger apoptosis. |
Issue 3: Unexpected changes in inflammatory signaling.
| Possible Cause | Recommended Action |
| Off-target inhibition of RIPK1 | Some PERK inhibitors have been shown to inhibit RIPK1, a key regulator of TNF-alpha signaling and necroptosis.[7] Assess the activity of the RIPK1 pathway in your treated cells. |
| Modulation of interferon signaling | PERK inhibition can lead to the stabilization of the type 1 interferon (IFN) receptor IFNAR1, potentially increasing IFN signaling and leading to pancreatic toxicities in vivo.[8][9] |
| Crosstalk between UPR and inflammatory pathways | The UPR is intricately linked with inflammatory responses. Investigate key inflammatory markers and pathways that may be modulated by PERK inhibition in your experimental system. |
Quantitative Data Summary
| Compound | IC50 (PERK) | IC50 (p-eIF2α) | Reference |
| This compound | 0.101-0.250 µM | Not specified | [1] |
| PERK-IN-5 | 2 nM | 9 nM | [6] |
Experimental Protocols
General Protocol for In Vitro Treatment with this compound
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.
-
Store the stock solution at -80°C.
-
Prepare fresh dilutions in cell culture medium for each experiment to achieve the desired final concentrations.
-
-
Cell Culture and Treatment:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
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If inducing ER stress, add an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) at a pre-determined optimal concentration and duration.
-
Incubate the cells for the desired treatment period (e.g., 6, 12, 24, or 48 hours).
-
-
Endpoint Analysis:
-
Western Blotting: Harvest cell lysates to analyze the phosphorylation status of PERK and eIF2α, and the protein levels of ATF4 and CHOP.
-
Cell Viability Assays: Use assays such as MTT, WST-1, or CellTiter-Glo to assess the effect of the treatment on cell proliferation and survival.
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RNA Analysis: Extract RNA to perform qRT-PCR analysis of UPR target genes.
-
Visualizations
Caption: Canonical PERK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. PERK Is a Haploinsufficient Tumor Suppressor: Gene Dose Determines Tumor-Suppressive Versus Tumor Promoting Properties of PERK in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PERK-IN-5|CAS 2616821-91-9|DC Chemicals [dcchemicals.com]
- 7. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Type I interferons mediate pancreatic toxicities of PERK inhibition [pubmed.ncbi.nlm.nih.gov]
- 10. PERK-IN-5|2616821-91-9|MSDS [dcchemicals.com]
Technical Support Center: (S)-Perk-IN-5 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-Perk-IN-5, a selective inhibitor of the PERK (Protein kinase R-like endoplasmic reticulum kinase) pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is the S-enantiomer of PERK-IN-5 and functions as a potent, ATP-competitive inhibitor of PERK kinase.[1][2][3] Under conditions of endoplasmic reticulum (ER) stress, PERK becomes activated through autophosphorylation.[4][5][6] Active PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[4][5] This phosphorylation event leads to a general attenuation of protein synthesis, which reduces the load of new proteins entering the ER.[4][7][8] However, it selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4).[4][9] ATF4, in turn, upregulates genes involved in the ER stress response, including the pro-apoptotic factor CHOP.[4][10] this compound blocks the initial kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and all subsequent downstream events.
Q2: What are the recommended storage and handling procedures for this compound?
For long-term stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: How do I determine the optimal working concentration of this compound for my experiments?
The optimal concentration of this compound can vary significantly depending on the cell line, treatment duration, and the specific biological question. The reported IC50 (the concentration required to inhibit 50% of PERK activity) for this compound is in the range of 0.101-0.250 μM in biochemical assays.[1] For cell-based assays, it is crucial to perform a dose-response experiment. A common starting range to test is between 10 nM and 1 µM. The efficacy should be validated by measuring the inhibition of downstream markers, such as the phosphorylation of eIF2α.
Troubleshooting Guides
Issue 1: this compound treatment shows no effect on downstream PERK signaling markers (e.g., p-eIF2α, ATF4, CHOP).
This is a common issue that can arise from several factors. The following logical workflow can help diagnose the problem.
Caption: Troubleshooting workflow for lack of this compound efficacy.
Possible Cause & Control Experiment Details:
-
Inadequate ER Stress Induction: this compound is an inhibitor, so its effects will only be visible if the PERK pathway is activated.
-
Control Experiment: Treat your cells with a known ER stress inducer (e.g., Tunicamycin at 1-5 µg/mL or Thapsigargin at 100-300 nM) without the inhibitor. Harvest cell lysates at various time points (e.g., 2, 4, 8 hours) and perform a Western blot for phosphorylated PERK (p-PERK) and phosphorylated eIF2α (p-eIF2α). A robust increase in these markers confirms that your stress induction is effective.[10]
-
-
Inactive Compound: The compound may have degraded due to improper storage or handling.
-
Control Experiment: The most definitive test is an in vitro kinase assay.[11][12] This involves incubating recombinant PERK protein with ATP (often radiolabeled) and a substrate. The activity of this compound is confirmed by its ability to reduce substrate phosphorylation in a dose-dependent manner. If this is not feasible, testing a new batch of the compound is a practical alternative.
-
-
Suboptimal Timing: The kinetics of PERK phosphorylation and dephosphorylation can be rapid. The chosen experimental endpoint may miss the window of maximal inhibition.
-
Control Experiment: Conduct a time-course experiment. Co-treat cells with the ER stress inducer and this compound. Harvest samples at multiple early time points (e.g., 30, 60, 120, 240 minutes) to measure the effect on p-eIF2α levels.
-
Issue 2: Unexpected or significant cell toxicity is observed with this compound treatment.
While PERK inhibition is intended to modulate cell fate, excessive toxicity might indicate off-target effects or specific cellular vulnerabilities.
Caption: PERK signaling balances pro-adaptive and pro-apoptotic outcomes.
Possible Cause & Control Experiment Details:
-
On-Target Toxicity: Certain cell types are highly dependent on the PERK pathway for survival, even under basal conditions. Inhibiting this pathway can be inherently toxic to these cells.[4][13]
-
Off-Target Effects: At higher concentrations, the inhibitor may affect other kinases or cellular processes.
-
Control Experiment: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the cytotoxic concentration 50 (CC50).[17][18][19] Compare this to the IC50 for PERK inhibition in your system. A large window between the effective concentration and the toxic concentration suggests good specificity. If the concentrations overlap, off-target effects are more likely.
-
-
Exacerbation of Basal Stress: Some cell lines may have high basal levels of ER stress, making them particularly sensitive to the disruption of this adaptive pathway.
Experimental Protocols
Western Blot for Phosphorylated PERK and eIF2α
This protocol is optimized for detecting labile phosphorylation events.
-
Sample Preparation: After treatment, immediately place cell culture plates on ice. Aspirate media and wash cells once with ice-cold PBS containing phosphatase inhibitors (e.g., sodium fluoride and sodium orthovanadate).
-
Cell Lysis: Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20-30 minutes.[21]
-
Protein Quantification: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Gel Electrophoresis & Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[22]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. For phospho-antibodies, blocking with 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) is often recommended over non-fat milk to reduce background.[21][23] Incubate the membrane with a primary antibody against p-PERK (Thr980) or p-eIF2α (Ser51) overnight at 4°C with gentle agitation.[24]
-
Detection: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To normalize the data, the same membrane can be stripped and re-probed for total PERK, total eIF2α, and a loading control like β-actin.[22]
Quantitative PCR (qPCR) for ER Stress Gene Expression
-
RNA Extraction: Following experimental treatment, wash cells with PBS and lyse them using a buffer such as TRIzol. Extract total RNA according to the manufacturer's protocol.
-
RNA Quality and Quantification: Assess RNA integrity and quantify the concentration using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your target genes (ATF4, CHOP, also known as DDIT3), a housekeeping gene (GAPDH, ACTB, or 18S rRNA), and a SYBR Green master mix.[25]
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.
Data Presentation
Table 1: Example Data on the Effect of this compound on PERK Pathway Protein Levels
| Treatment Group | p-PERK / Total PERK (Normalized Intensity) | p-eIF2α / Total eIF2α (Normalized Intensity) |
| Vehicle Control (DMSO) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| ER Stress Inducer (Tunicamycin) | 6.8 ± 0.5 | 7.5 ± 0.6 |
| ER Stress Inducer + this compound (150 nM) | 1.2 ± 0.2 | 1.3 ± 0.3 |
| This compound (150 nM) alone | 0.9 ± 0.1 | 1.1 ± 0.2 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Example Data on the Effect of this compound on ER Stress Gene Expression
| Treatment Group | ATF4 mRNA (Relative Fold Change) | CHOP mRNA (Relative Fold Change) |
| Vehicle Control (DMSO) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| ER Stress Inducer (Tunicamycin) | 9.2 ± 1.1 | 15.4 ± 1.8 |
| ER Stress Inducer + this compound (150 nM) | 1.5 ± 0.3 | 1.8 ± 0.4 |
| This compound (150 nM) alone | 1.1 ± 0.2 | 1.2 ± 0.3 |
Data are represented as mean ± standard deviation from three independent experiments, normalized to the vehicle control group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PERK activators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. PERK-Opathies: An Endoplasmic Reticulum Stress Mechanism Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The PERK-Dependent Molecular Mechanisms as a Novel Therapeutic Target for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 19. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 24. Phospho-PERK (Thr980) (16F8) Rabbit mAb (#3179) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PERK Inhibitors: (S)-Perk-IN-5 vs. GSK2606414
In the landscape of targeted therapies, inhibitors of Protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase (PERK) have emerged as promising agents for a variety of diseases, including cancer and neurodegenerative disorders. PERK is a critical mediator of the unfolded protein response (UPR), a cellular stress response pathway. This guide provides a detailed comparison of two prominent PERK inhibitors, (S)-Perk-IN-5 and GSK2606414, focusing on their efficacy and selectivity to aid researchers, scientists, and drug development professionals in their work.
Efficacy and Potency
Both this compound and GSK2606414 have demonstrated potent inhibition of PERK. However, GSK2606414 exhibits significantly higher potency in biochemical assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for each compound.
| Compound | Target | IC50 | Assay Type |
| This compound | PERK | 0.101-0.250 µM | Not specified[1] |
| PERK-IN-5 (racemate) | PERK | 2 nM | Biochemical[2][3] |
| p-eIF2α | 9 nM | Cellular[2][3] | |
| GSK2606414 | PERK | 0.4 nM | Biochemical[4][5][6][7] |
| pPERK (in A549 cells) | <0.3 µM | Cellular[4] |
Selectivity Profile
A key consideration for any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen toxicities. GSK2606414 has been profiled extensively and shows high selectivity for PERK over other kinases, although it has been reported to also inhibit Receptor-Interacting Protein Kinase 1 (RIPK1). Information on the detailed selectivity of this compound is less publicly available.
| Compound | Selectivity Highlights |
| This compound | Data on broad kinase selectivity is not readily available. |
| GSK2606414 | >100-fold selectivity over other assayed eIF2AKs.[4][5][6] >1000-fold selectivity for PERK over HR1 and PKR. Also identified as a potent inhibitor of RIPK1.[8][9] |
In Vivo Efficacy
Both compounds have demonstrated oral bioavailability and in vivo efficacy in preclinical tumor models.
-
PERK-IN-5: Significantly inhibited tumor growth in a 786-O renal cell carcinoma xenograft model when administered orally.[2][3]
-
GSK2606414: Showed dose-dependent inhibition of tumor growth in mice with pancreatic human BxPC3 tumor xenografts following oral administration.[4] It has also been shown to be neuroprotective in a mouse model of prion disease.[10]
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are summaries of the key experimental protocols used to characterize these inhibitors.
Biochemical Kinase Assay (GSK2606414)
Recombinant human PERK kinase domain was incubated with ATP and a biotinylated peptide substrate corresponding to the eIF2α Ser51 region. GSK2606414 was added at varying concentrations. The reaction was allowed to proceed for 60 minutes at 30°C and then quenched. The signal, indicative of substrate phosphorylation, was then measured.[6]
Cellular PERK Autophosphorylation Assay (GSK2606414)
A549 lung carcinoma cells were pre-incubated with GSK2606414 before being treated with thapsigargin to induce ER stress and PERK autophosphorylation. The levels of phosphorylated PERK were then measured to determine the inhibitory effect of the compound.
PERK Signaling Pathway
The diagram below illustrates the central role of PERK in the unfolded protein response. Under ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of eIF2α. This, in turn, attenuates global protein synthesis while promoting the translation of specific mRNAs, such as ATF4, which orchestrates a transcriptional response to resolve the stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK2606414 | PERK inhibitor | CAS 1337531-36-8 | Buy GSK2606414 from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GSK2606414 - Wikipedia [en.wikipedia.org]
A Comparative Guide to PERK Inhibitors: (S)-Perk-IN-5 vs. AMG PERK 44
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent PERK (Protein kinase R-like endoplasmic reticulum kinase) inhibitors: (S)-Perk-IN-5 and AMG PERK 44. The information presented is based on available preclinical data to assist researchers in selecting the appropriate tool compound for their studies of the unfolded protein response (UPR) and associated pathologies.
Introduction to PERK Inhibition
PERK is a critical sensor of endoplasmic reticulum (ER) stress, a cellular condition arising from the accumulation of unfolded or misfolded proteins. Upon activation, PERK initiates a signaling cascade that transiently attenuates global protein synthesis while promoting the translation of specific stress-responsive genes. This pathway, known as the integrated stress response (ISR), is crucial for cellular adaptation and survival. However, chronic PERK activation can also lead to apoptosis. Dysregulation of the PERK pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive therapeutic target.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and AMG PERK 44, providing a side-by-side comparison of their biochemical potency, cellular activity, and selectivity.
| Parameter | This compound | AMG PERK 44 | Reference |
| Biochemical IC₅₀ | 101 - 250 nM | 6 nM | [1],[2][3] |
| Cellular pPERK IC₅₀ | Data not available | 84 nM | [2] |
| Cellular EC₅₀ (Protein Synthesis Rescue) | Data not available | 400 nM (U2OS cells) | [3] |
| Table 1: Potency and Cellular Activity of this compound and AMG PERK 44. |
| Kinase | This compound IC₅₀ | AMG PERK 44 IC₅₀ | Selectivity Fold (AMG PERK 44 vs. Other Kinases) | Reference |
| PERK | 101 - 250 nM | 6 nM | - | [1],[2] |
| GCN2 | Data not available | 7300 nM | >1000-fold | [2] |
| B-Raf | Data not available | >1000 nM | >160-fold | [2] |
| Kinome Scan | Data not available | Profiled against 387 kinases with a clean selectivity profile | Not explicitly quantified for all kinases | [4] |
| Table 2: Selectivity Profile of this compound and AMG PERK 44. |
| Parameter | This compound | AMG PERK 44 | Reference |
| In Vivo Efficacy Model | Data not available | B16 and SM1 melanoma models | [5] |
| Dosing and Administration | Data not available | Oral administration | [2] |
| Pharmacodynamic Marker | Data not available | Inhibition of PERK autophosphorylation | [2] |
| ED₅₀ | Data not available | 3 mg/kg | [2] |
| Table 3: In Vivo Data for this compound and AMG PERK 44. |
Signaling Pathways and Experimental Workflows
To provide a better understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the PERK signaling pathway and a general workflow for evaluating PERK inhibitors.
Caption: The PERK signaling pathway under ER stress.
Caption: Experimental workflow for PERK inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used in the characterization of PERK inhibitors.
Biochemical PERK Kinase Assay (TR-FRET)
This assay quantitatively measures the phosphorylation of a substrate by PERK in a cell-free system.
-
Reagents and Materials: Recombinant human PERK kinase domain, eIF2α substrate (or a suitable peptide substrate), ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), terbium-labeled anti-phospho-eIF2α antibody, and a fluorescent acceptor molecule.
-
Procedure:
-
Prepare serial dilutions of the PERK inhibitor in DMSO.
-
In a 384-well plate, add the PERK enzyme and the inhibitor solution. Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Initiate the kinase reaction by adding a mixture of the eIF2α substrate and ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (terbium-labeled antibody and fluorescent acceptor).
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Cellular PERK Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block PERK activation in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the PERK inhibitor for a specified time (e.g., 1 hour).
-
Induce ER stress using an agent such as tunicamycin (e.g., 2.5 µg/mL) or thapsigargin (e.g., 1 µM) for a defined period (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-PERK (Thr981).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total PERK and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-PERK signal to total PERK and the loading control. Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.
In Vivo Tumor Xenograft Efficacy Study
This type of study evaluates the anti-tumor activity of a PERK inhibitor in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) for tumor cell implantation.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., B16 melanoma cells) into the flank of each mouse.
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the PERK inhibitor (e.g., by oral gavage) and vehicle according to a defined schedule and dose.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.
-
-
Pharmacodynamic Analysis:
-
Prepare tumor lysates and perform Western blotting for pPERK, p-eIF2α, and other relevant biomarkers.
-
-
Data Analysis: Compare the tumor growth rates between the treated and control groups. Analyze the pharmacodynamic markers to confirm target engagement in the tumor tissue.
Conclusion
Both this compound and AMG PERK 44 are valuable tools for investigating the role of PERK in health and disease. Based on the currently available data, AMG PERK 44 demonstrates high potency and a well-defined selectivity profile. It has also been characterized in cellular and in vivo models. The publicly available data for this compound is more limited, with a reported biochemical IC₅₀ in the nanomolar range. Further characterization of its cellular activity and selectivity would be beneficial for a more comprehensive comparison. Researchers should consider the specific requirements of their experimental system when selecting a PERK inhibitor. For studies requiring a highly potent and selective inhibitor with available in vivo data, AMG PERK 44 is a well-documented option. This compound may serve as a useful alternative, and further studies are encouraged to fully elucidate its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Probe AMG-PERK-44 | Chemical Probes Portal [chemicalprobes.org]
- 5. Ablation of the endoplasmic reticulum stress kinase PERK induces paraptosis and type I interferon to promote anti-tumor T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the On-Target Activity of (S)-Perk-IN-5
This guide provides a detailed comparison of the on-target activity of (S)-Perk-IN-5 with other known inhibitors of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the selection of PERK inhibitors for their studies.
Introduction to PERK
Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) is a critical sensor of endoplasmic reticulum (ER) stress. As one of the three main transducers of the Unfolded Protein Response (UPR), PERK plays a pivotal role in cellular adaptation to various stress conditions, including hypoxia, nutrient deprivation, and the accumulation of misfolded proteins. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis while selectively promoting the translation of key stress-response proteins like ATF4. This pathway is crucial for cell survival under stress, but its prolonged activation can trigger apoptosis. Given its role in numerous diseases, including cancer and neurodegenerative disorders, targeting PERK with small molecule inhibitors has become a significant area of therapeutic research.
Data Presentation: Comparative On-Target Activity
The following table summarizes the in vitro and cellular potency of this compound and several alternative PERK inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Type | Target | Biochemical IC50 | Cellular IC50 |
| This compound | Inhibitor | PERK | 101-250 nM[1][2] | Not specified |
| PERK-IN-5 (Racemate) | Inhibitor | PERK / p-eIF2α | 2 nM / 9 nM[3][4] | Not specified |
| GSK2606414 | Inhibitor | PERK | 0.4 nM[5][6][7][8] | <30 nM (pPERK)[6] |
| GSK2656157 | Inhibitor | PERK | 0.9 nM[5][9][10][11][12][13] | 10-30 nM (pPERK)[9][10] |
| AMG PERK 44 | Inhibitor | PERK | 6 nM[14][15][16][17] | 84 nM (pPERK)[14][15][17] |
| CCT020312 | Activator | PERK | EC50: 5.1 µM[5] | Not applicable |
Note: this compound is the S-enantiomer of PERK-IN-5. Data for the racemate (PERK-IN-5) shows significantly higher potency in biochemical assays.[3][4] CCT020312 is included as a reference point, as it is a PERK activator, not an inhibitor.[5][18]
Mandatory Visualization
Signaling Pathway and Inhibition
The diagram below illustrates the PERK signaling pathway initiated by ER stress and highlights the point of action for PERK inhibitors.
Caption: PERK signaling pathway under ER stress and mechanism of inhibitors.
Experimental Workflow
This diagram outlines a typical workflow for validating the on-target activity of a PERK inhibitor.
Caption: Workflow for validating the on-target activity of PERK inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PERK.
-
Objective: To determine the biochemical IC50 value of the inhibitor against purified PERK kinase.
-
Materials:
-
Procedure:
-
The PERK enzyme is pre-incubated with a serial dilution of the test compound for a set period (e.g., 30 minutes) at room temperature in the assay buffer.[19]
-
The kinase reaction is initiated by adding a mixture of the eIF2α substrate and ATP.[6][19]
-
The reaction is allowed to proceed for a specific duration (e.g., 45-60 minutes) at room temperature.[19]
-
The reaction is terminated by adding a stop solution (e.g., EDTA).
-
The amount of phosphorylated eIF2α is quantified. This can be done using various methods:
-
Radiometric Assay: Transferring the reaction mixture to a filter membrane that captures the phosphorylated substrate, followed by scintillation counting.[21]
-
Fluorescence/Luminescence-based Assays (e.g., TR-FRET, ADP-Glo): These homogenous assays measure either the phosphorylated product or the amount of ADP generated, respectively.[19][22]
-
-
The percentage of inhibition is calculated for each compound concentration relative to a control (DMSO vehicle).
-
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.[6]
-
Cellular On-Target Activity Assay
This assay measures the inhibitor's ability to block PERK signaling within a cellular context.
-
Objective: To confirm the on-target activity of the inhibitor by measuring the phosphorylation of PERK (autophosphorylation) and its downstream substrate eIF2α in cells.
-
Materials:
-
A suitable human cell line (e.g., BxPC3, A549, H929).[6][9][23]
-
ER stress inducer (e.g., Thapsigargin or Tunicamycin).[6][9]
-
Test compounds at various concentrations.
-
Cell lysis buffer.
-
Antibodies for Western blotting: anti-p-PERK (Thr980), anti-PERK (total), anti-p-eIF2α (Ser51), anti-eIF2α (total).
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are pre-treated with a serial dilution of the test inhibitor or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
ER stress is induced by adding an agent like thapsigargin to the culture medium for a defined period (e.g., 2-6 hours).[6][9]
-
Following treatment, cells are washed with PBS and lysed.
-
Total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-PERK, total PERK, p-eIF2α, and total eIF2α.
-
After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated.
-
The cellular IC50 is determined by plotting the inhibition of phosphorylation against the compound concentration.[23]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PERK-IN-5|CAS 2616821-91-9|DC Chemicals [dcchemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK 2606414 | PERK | Tocris Bioscience [tocris.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. GSK2656157 (CAS 1337532-29-2) | Abcam [abcam.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. universalbiologicals.com [universalbiologicals.com]
- 16. AMG PERK 44 | PERK | Tocris Bioscience [tocris.com]
- 17. caymanchem.com [caymanchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. reactionbiology.com [reactionbiology.com]
- 22. researchgate.net [researchgate.net]
- 23. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of PERK Inhibitors: A Guide to Reproducibility for (S)-Perk-IN-5 and Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides a comparative analysis of the PERK inhibitor (S)-Perk-IN-5 and other alternatives, with a focus on the critical aspect of cross-laboratory validation. While specific published data on the reproducibility of this compound is limited, we will delve into the broader context of PERK inhibitor studies, using the well-documented inhibitor GSK2606414 as a case study to highlight key considerations for ensuring reliable and consistent experimental outcomes.
Understanding the PERK Signaling Pathway
The Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) is a critical component of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis to reduce the protein load on the ER. However, this phosphorylation also selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which in turn regulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis. The intricate nature of this pathway underscores the importance of precise and reproducible measurements when assessing the effects of inhibitors.
Caption: The PERK branch of the Unfolded Protein Response.
Comparative Analysis of PERK Inhibitors
The following table summarizes the available data for this compound and the widely studied alternative, GSK2606414. The lack of extensive, peer-reviewed publications on this compound from multiple independent laboratories makes a direct comparison of reproducibility challenging.
| Feature | This compound | GSK2606414 |
| Reported IC50 | 0.101-0.250 μM | ~0.4 nM (in vitro)[1] |
| Mechanism of Action | PERK inhibitor[2] | ATP-competitive PERK inhibitor |
| Cross-Lab Reproducibility Data | Not readily available in public literature. | Multiple studies exist, with some reports of off-target effects and context-dependent outcomes.[3][4][5][6] |
| Potential for Off-Target Effects | Not extensively documented in public literature. | Has been shown to inhibit RIPK1, which can confound results in studies of inflammation and cell death.[3][4] |
Experimental Workflow for Assessing PERK Inhibitor Efficacy and Reproducibility
A standardized experimental workflow is crucial for generating reproducible data. The following diagram outlines a general approach for testing PERK inhibitors.
Caption: A generalized workflow for testing PERK inhibitors.
Case Study in Reproducibility: The Nuances of GSK2606414
The extensive research on GSK2606414 provides valuable insights into the challenges of ensuring reproducible results with PERK inhibitors. While it is a potent PERK inhibitor, several studies have highlighted important caveats:
-
Off-Target Effects: Research has demonstrated that GSK2606414 can also inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death.[3][4] This off-target activity can lead to misinterpretation of experimental results, particularly in studies focused on these cellular processes.
-
Context-Dependent Effects: The cellular context and the nature of the ER stress inducer can influence the outcome of GSK2606414 treatment. For instance, in some cancer cell lines, inhibition of PERK by GSK2606414 can lead to apoptosis, while in other contexts, it may have different effects.[5][7]
-
In Vivo Complexity: The in vivo efficacy of PERK inhibitors can be influenced by factors such as bioavailability, metabolism, and the specific disease model.[8] Studies using GSK2606414 in animal models have yielded variable results, underscoring the importance of careful experimental design and validation.[9][10]
These findings with GSK2606414 emphasize the need for rigorous validation of any new PERK inhibitor, including this compound. Researchers should consider performing kinase profiling to assess selectivity and conduct experiments in multiple cell lines and with different ER stress inducers to understand the context-dependency of the inhibitor's effects.
Detailed Experimental Protocols
To facilitate reproducibility, detailed and standardized protocols are essential. Below are outlines for key experiments used to characterize PERK inhibitors.
Western Blot Analysis of PERK Pathway Activation
-
Objective: To measure the protein levels of key components of the PERK signaling pathway.
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Induce ER stress using an appropriate agent (e.g., tunicamycin or thapsigargin) for a specified time.
-
Treat cells with varying concentrations of the PERK inhibitor for the desired duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-PERK, total PERK, p-eIF2α, total eIF2α, ATF4, and CHOP overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative PCR (qPCR) for PERK Target Genes
-
Objective: To measure the mRNA expression levels of ATF4 and its downstream targets.
-
Methodology:
-
Treat cells as described for the Western blot analysis.
-
Isolate total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from equal amounts of RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., ATF4, CHOP, GADD34) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate relative gene expression using the ΔΔCt method.
-
Cell Viability Assay
-
Objective: To assess the effect of the PERK inhibitor on cell viability.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of concentrations of the PERK inhibitor, with or without an ER stress inducer.
-
After the desired incubation period (e.g., 24, 48, 72 hours), add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Conclusion
While this compound shows promise as a PERK inhibitor, the current lack of extensive, independent experimental data makes it difficult to assess the reproducibility of its effects. The well-documented case of GSK2606414 serves as a crucial reminder of the importance of rigorous validation and the potential for off-target effects and context-dependent outcomes when working with kinase inhibitors. To ensure the reliability of their findings, researchers utilizing this compound or any other PERK inhibitor should adhere to detailed and standardized protocols, thoroughly characterize the inhibitor's selectivity, and validate their results across multiple experimental systems. This commitment to reproducibility is paramount for advancing our understanding of the PERK pathway and for the successful development of novel therapeutics targeting this critical cellular process.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PERK Inhibitor GSK2606414 Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PERK modulation, with GSK2606414, Sephin1 or salubrinal, failed to produce therapeutic benefits in the SOD1G93A mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Local Inhibition of PERK Enhances Memory and Reverses Age-Related Deterioration of Cognitive and Neuronal Properties - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Comparative Guide to (S)-Perk-IN-5 and Other PERK Inhibitors
For researchers, scientists, and drug development professionals, the selective inhibition of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) presents a promising therapeutic avenue for a multitude of diseases, including cancer and neurodegenerative disorders. At the forefront of this exploration is (S)-Perk-IN-5, a potent inhibitor of the PERK signaling pathway. This guide provides a comprehensive comparison of this compound's activity in various cellular contexts against other notable PERK inhibitors, supported by experimental data and detailed protocols.
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. When misfolded proteins accumulate, a state known as ER stress, the unfolded protein response (UPR) is activated to restore homeostasis. PERK is a key transducer of the UPR, and its signaling pathway plays a dual role in cell fate, promoting survival under transient stress but triggering apoptosis under prolonged stress.[1] The therapeutic modulation of this pathway has, therefore, become a significant area of research.
The PERK Signaling Pathway
Under ER stress, PERK is activated through autophosphorylation. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis, which reduces the protein load on the ER. However, this phosphorylation paradoxically promotes the translation of specific mRNAs, such as activating transcription factor 4 (ATF4), which in turn upregulates genes involved in stress response and apoptosis.[2]
Caption: The PERK signaling pathway activated by ER stress.
Comparative Activity of PERK Inhibitors
The efficacy of PERK inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the PERK enzyme by half. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target | IC50 (in vitro) | Cellular Context Notes |
| This compound | PERK | 101-250 nM[3][4][5] | S-enantiomer of PERK-IN-5. |
| PERK-IN-5 (racemate) | PERK, p-eIF2α | 2 nM (PERK), 9 nM (p-eIF2α)[6] | Highly potent and orally bioavailable. Has shown significant inhibition of tumor growth in a 786-O renal cell carcinoma xenograft model.[6] |
| GSK2606414 | PERK | 0.4 nM[4] | A first-generation, potent, and selective PERK inhibitor.[7] However, it has been shown to have off-target effects on RIPK1.[8][9] |
| GSK2656157 | PERK | 0.9 nM | An ATP-competitive and highly selective inhibitor. Also reported to inhibit RIPK1.[8][9] |
| AMG PERK 44 | PERK | 6 nM | A highly selective and orally active inhibitor. Considered more specific to PERK compared to the GSK inhibitors. |
This compound in Cellular Contexts: A Closer Look
While direct head-to-head comparative studies of this compound against other inhibitors in various cell lines are not yet widely published, the high potency of its racemate, PERK-IN-5, suggests strong therapeutic potential. The racemate has demonstrated significant anti-tumor activity in preclinical models, specifically in renal cell carcinoma.[6]
The activity of PERK inhibitors can be highly context-dependent, with varying effects observed in different cancer cell lines and under different stress conditions. For instance, some cancer cells exhibit a higher dependency on the PERK pathway for survival, making them more susceptible to PERK inhibition.[7]
Experimental Protocols
To aid researchers in their evaluation of PERK inhibitors, here are detailed methodologies for key experiments.
PERK Kinase Assay (In vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PERK.
Caption: Workflow for an in vitro PERK kinase assay.
Protocol:
-
Reaction Setup: In a microplate, combine purified recombinant PERK enzyme with the test inhibitor at various concentrations.
-
Substrate Addition: Add a known substrate of PERK, such as a peptide corresponding to the phosphorylation site of eIF2α.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled ³²P-ATP or in a system coupled with a luminescence or fluorescence-based detection method).
-
Incubation: Allow the reaction to proceed at a controlled temperature for a specific duration.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular environment.
Protocol:
-
Cell Treatment: Treat intact cells with the PERK inhibitor or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. The binding of the inhibitor is expected to stabilize the PERK protein, increasing its melting temperature.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble PERK at each temperature using Western blotting.
-
Data Analysis: A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Western Blot Analysis for Phospho-eIF2α
This assay assesses the functional consequence of PERK inhibition in cells by measuring the phosphorylation level of its primary substrate, eIF2α.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest and treat them with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) in the presence or absence of the PERK inhibitor.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated eIF2α and total eIF2α (as a loading control).
-
Detection and Analysis: Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities to determine the relative levels of p-eIF2α.
Selectivity and Off-Target Effects
A critical aspect of drug development is the selectivity of an inhibitor for its intended target. While GSK2606414 and GSK2656157 are highly potent PERK inhibitors, they have been reported to also inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), which could lead to unintended biological effects.[8][9] In contrast, AMG PERK 44 is reported to be more selective for PERK. The selectivity profile of this compound is an area that warrants further investigation to fully understand its therapeutic potential and potential side effects.
Conclusion
This compound and its racemate, PERK-IN-5, are highly potent inhibitors of the PERK signaling pathway with demonstrated preclinical anti-tumor activity. While direct comparative data in various cellular contexts is still emerging, their low nanomolar to sub-micromolar IC50 values position them as significant tools for studying the UPR and as promising candidates for therapeutic development. Further research focusing on head-to-head comparisons with other well-characterized PERK inhibitors, along with detailed selectivity profiling, will be crucial in fully elucidating the potential of this compound in a clinical setting. The experimental protocols provided in this guide offer a framework for researchers to conduct these vital comparative studies.
References
- 1. What are PERK inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1 - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for (S)-Perk-IN-5
For researchers, scientists, and drug development professionals handling (S)-Perk-IN-5, a potent PERK inhibitor, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring compliance with standard laboratory safety practices.
Chemical and Physical Properties
While a specific Safety Data Sheet (SDS) for the (S)-enantiomer was not identified, the data for the closely related PERK-IN-5 provides essential safety information. Due to their structural similarity, their chemical and physical properties relevant to safety and disposal are expected to be nearly identical.
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₂₅H₂₆F₂N₄O₃[1][2] |
| Molecular Weight | 468.50 g/mol [1][2] |
| CAS Number | 2616821-92-0[1] |
| Hazard Statements | Harmful if swallowed.[2] Very toxic to aquatic life with long lasting effects.[2] |
Disposal Protocol
The disposal of this compound must be managed in a manner that mitigates its potential hazards, particularly its acute oral toxicity and high aquatic toxicity. The following step-by-step procedure should be followed:
Step 1: Waste Identification and Segregation
-
Treat all materials contaminated with this compound, including solid waste (e.g., gloves, absorbent pads, empty vials) and liquid waste (e.g., unused solutions, solvents from reaction work-ups), as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.
Step 2: Containerization
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemicals it will hold.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used. Do not mix incompatible waste streams.
Step 3: Labeling
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. Indicate the approximate quantities of each component. Affix appropriate hazard symbols (e.g., "Toxic," "Harmful," "Dangerous for the Environment").
Step 4: Storage
-
Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure secondary containment area away from drains and sources of ignition.[2] Storage at -20°C for powder or -80°C in solvent is recommended for the pure compound.[2]
Step 5: Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
The precautionary statement P501, "Dispose of contents/ container to an approved waste disposal plant," must be followed.[2]
Experimental Workflow for Disposal
References
Essential Safety and Handling Precautions for (S)-Perk-IN-5
For researchers, scientists, and drug development professionals handling (S)-Perk-IN-5, a potent PERK inhibitor, adherence to strict safety protocols is paramount to ensure personal safety and minimize environmental impact.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Hazard Identification and Immediate First Aid
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] It is crucial to avoid inhalation, as well as contact with skin and eyes.[3] In the event of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, call a poison center or doctor immediately. Rinse the mouth with water. Do NOT induce vomiting.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention. |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) program is essential when handling this compound to minimize exposure to hazards.[5] The following table summarizes the required PPE:
| PPE Category | Recommended Equipment |
| Eye Protection | Safety goggles with side-shields are required to protect against splashes.[3] |
| Hand Protection | Wear protective gloves, such as nitrile or rubber gloves, to prevent skin contact.[3][6] |
| Body Protection | Impervious clothing, such as a lab coat or coveralls, should be worn to protect the skin.[3][7] |
| Respiratory Protection | Use a suitable respirator, especially in areas with inadequate ventilation or when dust or aerosols may be generated.[3] Ensure proper fit and training for respirator use.[5] |
Operational and Disposal Plans
Proper handling and disposal procedures are critical to maintaining a safe laboratory environment and preventing environmental contamination.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the safe handling workflow for this compound, from preparation to disposal.
Safe Handling and Storage:
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3] Avoid direct contact with the substance. Do not eat, drink, or smoke in areas where the chemical is handled.[3]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
Disposal Plan:
Dispose of this compound and any contaminated materials as hazardous waste.[3] All disposal must be in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways, as it is very toxic to aquatic life.[3]
Personal Protective Equipment (PPE) Decision Pathway
Caption: A diagram illustrating the mandatory personal protective equipment for handling this compound.
By implementing these safety measures, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PERK-IN-5|CAS 2616821-91-9|DC Chemicals [dcchemicals.com]
- 3. PERK-IN-5|2616821-91-9|MSDS [dcchemicals.com]
- 4. eglibrary.org [eglibrary.org]
- 5. osha.gov [osha.gov]
- 6. 5 Essential Personal Protective Equipment (PPE) for Industrial Work | HUB Industrial Supply [hubindustrial.com]
- 7. 5. Personal Protective Equipment (PPE) | ATrain Education [atrainceu.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
